molecular formula C7H4F3NO2 B023579 2-(Trifluoromethyl)nicotinic acid CAS No. 131747-43-8

2-(Trifluoromethyl)nicotinic acid

Cat. No.: B023579
CAS No.: 131747-43-8
M. Wt: 191.11 g/mol
InChI Key: BFROETNLEIAWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFROETNLEIAWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380556
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-43-8
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis, where available, are presented, alongside a discussion of its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 2-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 131747-43-8[1][2][3][4]
Molecular Formula C₇H₄F₃NO₂[2][4][5]
Molecular Weight 191.11 g/mol [3][4][5][6]
Melting Point 184-188 °C[2][3]
Boiling Point 259.9 ± 40.0 °C at 760 mmHg[2]
Density 1.5 g/cm³[2]
Appearance White to light brown powder or crystal[1]
Purity ≥96% - 99.5%[1][7]
Solubility Moderately soluble in alcohol solvents[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development.

Hydrolysis of Ethyl 2-(Trifluoromethyl)nicotinate

A high-yielding and straightforward method involves the hydrolysis of the corresponding ethyl ester.[1]

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked flask, add a solution of sodium hydroxide (310 g of 7 wt% aqueous solution).

  • Addition of Ester: Add ethyl 2-trifluoromethylnicotinate (100 g) to the sodium hydroxide solution.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir at this temperature for 1 hour. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: Once the conversion reaches >99%, stop heating and cool the reaction mixture to room temperature.

  • Neutralization: Neutralize the mixture with a hydrochloric acid solution (61 g of 30 wt%) to a neutral pH.

  • Isolation: Filter the resulting solid product and wash with water to afford this compound.

  • Yield and Purity: This method has been reported to yield the product in 97% with a purity of 99.5%.[1]

G start Ethyl 2-(Trifluoromethyl)nicotinate reagents NaOH (aq) 100 °C, 1h start->reagents hydrolysis Hydrolysis reagents->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization product This compound neutralization->product

Synthesis via Hydrolysis.
Synthesis from 3-Bromo-2-trifluoromethylpyridine

A common approach involves the conversion of a bromo-substituted precursor.[2] This method proceeds by converting the bromine atom into a suitable reagent that can then react with carbon dioxide to introduce the carboxylic acid group. This route is noted for its high efficiency, though it may require heating, potentially due to steric hindrance from the adjacent trifluoromethyl group.[2]

Novel Two-Step Synthesis via Vinylogous Vilsmeier Reaction

A more recent and convenient two-step synthesis has been developed.[8][9] This method involves the preparation of versatile pentadienoic acid intermediates via a vinylogous Vilsmeier reaction, followed by aromatization with ammonia to form the pyridine ring.[9] This approach is particularly suitable for large-scale synthesis due to its operational simplicity and avoidance of strongly acidic conditions.[8]

G start Simple Fluorinated Precursors step1 Vinylogous Vilsmeier Reaction start->step1 intermediate Pentadienoic Acid Intermediates step1->intermediate step2 Aromatization (Ammonia) intermediate->step2 product This compound Derivatives step2->product

Two-Step Synthesis Workflow.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules.

Intermediate for COMT Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[8][9] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[8] Specifically, this compound is used to prepare amidoxime derivatives that are precursors to potent and selective COMT inhibitors.[8][9]

G start This compound conversion1 Conversion to Nitrile start->conversion1 nitrile 2-Cyano-3-(trifluoromethyl)pyridine conversion1->nitrile conversion2 Reaction with Hydroxylamine nitrile->conversion2 amidoxime Amidoxime Intermediate conversion2->amidoxime condensation Condensation with Activated Carboxylic Acid amidoxime->condensation product COMT Inhibitor (e.g., BIA 9-1059 precursor) condensation->product

COMT Inhibitor Synthesis Pathway.
Agrochemical Intermediates

This compound is also utilized as an intermediate for the synthesis of agrochemical fungicides.[1] The incorporation of the trifluoromethylpyridine moiety can enhance the efficacy and metabolic stability of the final active ingredient.

Derivatization and Structural Modification

The carboxylic acid group of this compound provides a handle for various chemical modifications. It can be converted to esters, amides, and acyl chlorides, allowing for its incorporation into a wide range of molecular scaffolds for drug discovery and ligand development.[2] Due to the electron-withdrawing trifluoromethyl group, direct acid-catalyzed esterification is generally not preferred; conversion to the acyl chloride followed by reaction with an alcohol is a more common method.[2]

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its structural motifs are associated with specific biological activities.

Potential as a Calcium Channel Inhibitor

Trifluoromethylnicotinic acid derivatives have been reported to have potential as calcium channel inhibitors.[10] The modulation of calcium channels is a key mechanism in various physiological processes, and inhibitors are used in the treatment of cardiovascular and neurological disorders.

Relationship to Nicotinic Acid (Niacin)

As a derivative of nicotinic acid (Vitamin B3), it is plausible that some of its biological effects could be related to pathways influenced by niacin. Nicotinic acid is known to modulate lipid metabolism and has complex effects on intracellular signaling, including the mobilization of intracellular calcium.[11][12] However, the presence of the trifluoromethyl group is expected to significantly alter its pharmacological profile compared to the parent compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data Interpretation

Technique Expected Features
¹H NMR - Aromatic protons on the pyridine ring (3H). - A broad singlet for the carboxylic acid proton.
¹³C NMR - Signals for the seven carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon, and the pyridine ring carbons.
FTIR - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - C-F stretching bands from the trifluoromethyl group. - Aromatic C-H and C=C stretching bands.
Mass Spec. - A molecular ion peak corresponding to the molecular weight (191.11). - Fragmentation patterns corresponding to the loss of COOH, F, and CF₃ groups.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

Hazard Class Hazard Statement
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

  • Handle in a well-ventilated area or under a chemical fume hood.[13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15]

  • Wash hands thoroughly after handling.[14]

  • Store in a tightly closed container in a cool, dry place.[2]

Environmental Hazards:

As a halogenated nitrogen-containing aromatic organic compound, it poses a significant risk to aquatic environments and should not be released into groundwater, waterways, or sewage systems.[2]

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its utility as a key intermediate in the production of COMT inhibitors for neurodegenerative diseases and in the development of new agrochemicals underscores its importance. While further research is needed to fully elucidate its own biological activities and mechanisms of action, the synthetic methodologies and applications outlined in this guide provide a solid foundation for its continued use and exploration in research and development. The provided data and protocols aim to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical modeling.

Core Physicochemical Properties

This compound, with the CAS number 131747-43-8, is a white to light brown crystalline powder.[1][2] Its chemical structure incorporates a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, which significantly influence its chemical behavior and physical properties.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters for this compound, distinguishing between experimentally determined and computationally predicted values.

Identifier Value Reference
IUPAC Name 2-(Trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 131747-43-8[1][4]
Molecular Formula C₇H₄F₃NO₂[1][4]
Molecular Weight 191.11 g/mol [1][4]
Canonical SMILES C1=CC(=C(N=C1)C(F)(F)F)C(=O)O
InChI InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)[5]
Property Value Type Reference
Melting Point 184-188 °CExperimental[1][5]
185.0 to 189.0 °CExperimental[6]
Boiling Point 259.9 ± 40.0 °CPredicted[1][5]
Density 1.484 ± 0.06 g/cm³Predicted[1][5]
pKa 2.50 ± 0.36Predicted[5]
XLogP3 1.3Predicted[1]
Vapor Pressure 0.00642 mmHg at 25°CPredicted[1]
Flash Point 111.0 ± 27.3 °CPredicted[1]
Solubility Solvent Description Reference
MethanolSlightly Soluble[5]
WaterA structurally related compound, 2-methyl-6-(trifluoromethyl)nicotinic acid, is slightly soluble in water (4.7 g/L at 25°C).[7]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound.[8][9]

  • Preparation: A supersaturated solution of this compound is prepared in the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[8][11]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.[9]

  • Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[13]

Visualizations

To aid in the understanding of experimental processes, the following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (LogP).

LogP_Determination_Workflow start Start prep_phases Prepare Mutually Saturated n-Octanol and Water Phases start->prep_phases dissolve Dissolve this compound in one phase prep_phases->dissolve mix Mix with equal volume of the other phase dissolve->mix equilibrate Equilibrate by shaking mix->equilibrate separate Separate n-Octanol and Aqueous Phases equilibrate->separate analyze_oct Analyze concentration in n-Octanol Phase (Coct) separate->analyze_oct Top Phase analyze_aq Analyze concentration in Aqueous Phase (Caq) separate->analyze_aq Bottom Phase calculate Calculate LogP = log(Coct / Caq) analyze_oct->calculate analyze_aq->calculate end End calculate->end

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (LogP).

References

synthesis of 2-(trifluoromethyl)nicotinic acid from 3-bromo-2-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(trifluoromethyl)nicotinic acid from 3-bromo-2-trifluoromethylpyridine. This transformation is a key step in the preparation of various pharmaceutical and agrochemical compounds, leveraging a lithium-halogen exchange followed by carboxylation. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its applications include the synthesis of COMT inhibitors and other biologically active molecules.[2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis route from 3-bromo-2-trifluoromethylpyridine offers a direct and efficient method to introduce a carboxylic acid functionality at the 3-position of the pyridine ring.

Reaction Scheme

The overall reaction involves a two-step, one-pot synthesis:

  • Lithium-Halogen Exchange: 3-bromo-2-trifluoromethylpyridine is treated with n-butyllithium (n-BuLi) at low temperature to generate a highly reactive organolithium intermediate.

  • Carboxylation: The organolithium species is then quenched with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid after acidic workup.

Data Presentation

The following table summarizes the key quantitative data for the starting material, reagents, and the final product.

Compound/ParameterValueReference
Starting Material: 3-Bromo-2-trifluoromethylpyridine
Molecular FormulaC₆H₃BrF₃N
Molecular Weight225.99 g/mol
Reagents
n-Butyllithium (n-BuLi)Typically 2.5 M in hexanes
Carbon Dioxide (CO₂)Solid (dry ice)
Product: this compound
Molecular FormulaC₇H₄F₃NO₂[1]
Molecular Weight191.11 g/mol [3]
Melting Point184-188 °C[1][3]
CAS Number131747-43-8[1][3]
Reaction Conditions & Yield
Reaction Temperature-78 °C to room temperature
SolventAnhydrous Tetrahydrofuran (THF)
Representative Yield~85% (for a similar transformation)

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted nicotinic acid and is expected to provide a high yield of the target compound.

Materials:

  • 3-bromo-2-trifluoromethylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 3-bromo-2-trifluoromethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Carboxylation: The reaction mixture is then carefully poured onto a slurry of crushed dry ice in a separate beaker with vigorous stirring. The mixture is allowed to warm to room temperature.

  • Work-up: Once the excess dry ice has sublimated, the reaction is quenched with 1 M HCl until the aqueous layer is acidic (pH ~2-3). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 3-Bromo-2-trifluoromethylpyridine in Anhydrous THF Lithiation Addition of n-BuLi (-78 °C, 1h) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Carboxylation Quenching with Dry Ice (CO2) Intermediate->Carboxylation Workup Acidic Work-up (1M HCl) Carboxylation->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Recrystallization (Ethyl Acetate/Hexane) Extraction->Purification Product This compound Purification->Product Logical_Relationship A 3-Bromo-2-trifluoromethylpyridine B Lithium-Halogen Exchange (n-BuLi) A->B Step 1 C 3-Lithio-2-trifluoromethylpyridine B->C D Nucleophilic Attack on CO2 C->D Step 2 E Lithium 2-(trifluoromethyl)nicotinate D->E F Protonation (Acidic Work-up) E->F Step 3 G This compound F->G

References

2-(Trifluoromethyl)nicotinic acid structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the structural and physical properties of 2-(Trifluoromethyl)nicotinic acid, a heterocyclic compound relevant to researchers and professionals in drug development and chemical synthesis.

Quantitative Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC₇H₄F₃NO₂[1][2][3]
Molecular Weight191.11 g/mol [1][2][4]
CAS Number131747-43-8[1][2]

Structural Formula

This compound, also known as 2-(trifluoromethyl)-3-pyridinecarboxylic acid, consists of a pyridine ring substituted with a trifluoromethyl group at the second position and a carboxylic acid group at the third position.[3] The structural arrangement of these functional groups is a key determinant of the molecule's chemical reactivity and pharmacological activity.

Caption: Structural formula of this compound.

References

Solubility Profile of 2-(Trifluoromethyl)nicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(trifluoromethyl)nicotinic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to handle and utilize this compound effectively.

Introduction

This compound is a fluorinated pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. The trifluoromethyl group significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding the solubility of this compound in various organic solvents is essential for reaction optimization, purification, and the development of drug delivery systems.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The available information is largely qualitative. The following table summarizes the known solubility characteristics.

SolventTemperature (°C)SolubilitySource
MethanolNot specifiedSlightly soluble[1]
Alcohol Solvents (general)Not specifiedModerate solubility
DichloromethaneRoom TemperatureSoluble (in the presence of triethylamine)[2]
Ethyl AcetateRoom TemperatureSoluble (used for extraction)[2]

Note: The solubility in dichloromethane and ethyl acetate is inferred from its use as a solvent in reactions and extraction processes involving this compound, suggesting at least moderate solubility under those conditions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, which is a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to the equilibration temperature) to avoid precipitation or dissolution.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and a general decision-making process for solvent selection in recrystallization, a common purification technique reliant on solubility differences.

experimental_workflow cluster_prep Preparation cluster_separation Separation & Sampling cluster_analysis Analysis start Add excess solute to solvent equilibration Equilibrate at constant temperature start->equilibration centrifuge Centrifuge to separate phases equilibration->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Figure 1: Experimental workflow for solubility determination.

recrystallization_logic start Select Potential Solvent test_hot Is compound soluble in hot solvent? start->test_hot test_cold Is compound insoluble in cold solvent? test_hot->test_cold Yes unsuitable Unsuitable, choose another solvent test_hot->unsuitable No suitable Suitable for Recrystallization test_cold->suitable Yes test_cold->unsuitable No

Figure 2: Logic diagram for selecting a recrystallization solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided workflow and logical diagrams serve as practical tools for researchers. Accurate determination of solubility is crucial for the successful application of this compound in research and development, and the methodologies outlined here provide a clear path to obtaining this critical data. It is recommended that researchers perform their own solubility tests in the solvents relevant to their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of Fluorinated Nicotinic Acids

This guide provides a comprehensive overview of the chemistry of fluorinated nicotinic acids, focusing on their synthesis, physicochemical properties, biological activity, and applications in drug development. The strategic incorporation of fluorine into the nicotinic acid scaffold is a key strategy in medicinal chemistry to modulate molecular properties and enhance therapeutic potential.[1][2]

Introduction: The Rationale for Fluorinating Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, serving as a precursor to the coenzymes NAD and NADP.[3] In pharmacology, it is a well-known lipid-lowering agent.[3] The introduction of fluorine, an element with high electronegativity and a small atomic size, into the nicotinic acid structure can significantly alter its properties.[4][5] This modification is used to fine-tune acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[2][6][7] These alterations can lead to improved pharmacokinetic profiles, enhanced potency, and novel biological activities, making fluorinated nicotinic acids valuable compounds in drug discovery.[1][7]

Physicochemical Properties of Fluorinated Nicotinic Acids

The substitution of hydrogen with fluorine imparts unique physicochemical characteristics to the nicotinic acid molecule.

2.1. Modulation of pKa Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[4] For nicotinic acid, a fluorine atom on the pyridine ring generally increases its acidity (lowers its pKa) compared to the parent compound. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile by altering the ionization state at physiological pH.[4][7]

2.2. Impact on Lipophilicity Fluorination can have a variable effect on lipophilicity, a key parameter for membrane permeability.[7] While highly fluorinated alkyl chains dramatically increase lipophilicity, the effect of a single fluorine atom on an aromatic ring is more nuanced.[6] The partitioning behavior of fluorinated nicotinic acid esters has been studied to quantify their "fluorophilicity," which is relevant for designing prodrugs for fluorocarbon-based drug delivery systems.[8]

A study measuring the partition coefficients (log Kp) in a perfluoro(methylcyclohexane) (PFMC) and toluene biphasic system provides insight into how fluorinated chains affect solubility.[8]

Table 1: Experimental Partition Coefficients (log Kp) of Select Nicotinic Acid Esters

Compound ClassAlkyl/Fluoroalkyl ChainLog Kp ValuePreferential Phase
HydrocarbonC1F0 (Methyl)-1.72Toluene
HydrocarbonC12F0 (Dodecyl)-3.40Toluene
FluorinatedC3F5-1.50Toluene
FluorinatedC3F4 (with terminal H)-1.62Toluene
FluorinatedC8F15 (Pentadecafluorooctyl)0.13PFMC
Data sourced from a study on the fluorophilicity of nicotinic acid ester prodrugs.[8] The log Kp value represents the partitioning between perfluoro(methylcyclohexane) and toluene. A positive value indicates preference for the fluorinated phase.

Synthesis of Fluorinated Nicotinic Acids

Various synthetic routes have been developed to access fluorinated nicotinic acid derivatives, often tailored to the desired position and type of fluorine substitution (e.g., -F, -CF3).

3.1. Synthesis of 2-(Trifluoromethyl)nicotinic Acid A novel two-step route involves the preparation of versatile pentadienoic acid intermediates followed by aromatization with ammonia to form the pyridine ring.[9] An alternative, simplified approach uses an aldol condensation of enolacetates of β-ketoesters with an aldehyde, which is suitable for larger-scale synthesis due to its operational simplicity.[9]

G cluster_0 Synthesis of this compound Derivatives start Simple Fluorinated Precursors (β-ketoester 4a) enolacetate In situ Enolacetate Formation (10a) start->enolacetate Acetic Anhydride condensation Aldol Condensation (Acetic Anhydride, RT) enolacetate->condensation aldehyde Aldehyde (11) aldehyde->condensation intermediate Pentadienoic Acid Intermediate (9a) condensation->intermediate 83% yield aromatization Aromatization (Ammonia) intermediate->aromatization product 2-(Trifluoromethyl)nicotinic Acid Derivative (2a) aromatization->product

Simplified workflow for the synthesis of this compound.[9]

3.2. Synthesis of Radiofluorinated Nicotinic Acids for PET Imaging The synthesis of fluorine-18 labeled nicotinic acid derivatives is crucial for positron emission tomography (PET). For instance, 6-[¹⁸F]Fluoronicotinic acid derivatives can be prepared using a "fluorination on the Sep-Pak" method, which avoids the need for high temperatures or the addition of a base, thus preserving the stability of sensitive ester groups.[10] The precursor, a trimethylammonium salt, is reacted with [¹⁸F]fluoride eluted from an anion-exchange cartridge.[10]

Biological Activity and Applications

Fluorinated nicotinic acids are being explored for various therapeutic and diagnostic applications.

4.1. G-Protein Coupled Receptor (GPCR) Agonism Nicotinic acid's lipid-lowering effects are mediated through the G-protein coupled receptor GPR109a (also known as HCA2).[3] Fluorinated pyrazole carboxylic acids have been developed as potent and selective agonists for the human GPR109a receptor, demonstrating the potential for fluorinated analogs to target this pathway with high affinity.[11]

4.2. Enzyme Inhibition Derivatives of this compound are key intermediates in the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[9]

4.3. Antimicrobial Activity While nicotinic acid itself has no direct antibacterial effect, it can boost the immune response against bacteria like Staphylococcus aureus.[12] Novel derivatives, including acylhydrazones and 1,3,4-oxadiazolines synthesized from nicotinic acid, have shown promising activity against Gram-positive bacteria, including MRSA strains.[12] Fluorination could potentially be used to further modify the activity of these compounds.

4.4. PET Imaging Nicotinic acid derivatives labeled with fluorine-18 are used as ligands for imaging specific biological targets. For example, 6-[¹⁸F]FPy-T140 has been developed as a CXCR4 ligand for PET imaging, which is an attractive target for cancer diagnostics and therapy.[10]

Signaling Pathways

Fluorinated nicotinic acids can modulate several signaling pathways, primarily by acting on nicotinic acid receptors or nicotinic acetylcholine receptors (nAChRs).

5.1. GPR109a (HCA2) Signaling Pathway Activation of the GPR109a receptor in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cAMP levels, suppressing the release of free fatty acids from adipose tissue.[3]

G cluster_0 GPR109a (HCA2) Signaling in Adipocytes Ligand Nicotinic Acid or Fluorinated Agonist Receptor GPR109a Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effect Suppression of Free Fatty Acid Release cAMP->Effect Leads to

GPR109a signaling pathway activated by nicotinic acid and its agonists.[3]

5.2. Nicotinic Acetylcholine Receptor (nAChR) Signaling Although distinct from the GPR109a receptor, nAChRs are another important target class in the broader "nicotinic" chemical space. Agonist stimulation of nAChRs, particularly the α7 subtype, allows for Ca²⁺ influx, which triggers complex downstream signaling cascades.[13] These pathways include the PI3K-Akt and MAPK pathways, which are crucial for cell survival and neuroprotection.[13][14] The development of fluorinated nAChR ligands is an active area of research.

G cluster_1 nAChR-Mediated Neuroprotective Signaling Agonist ACh / Nicotinic Agonist nAChR α7 nAChR Agonist->nAChR Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Permits PI3K PI3K Ca_Influx->PI3K Activates MAPK MAPK Pathway (e.g., ERK1/2) Ca_Influx->MAPK Activates Akt Akt PI3K->Akt Neuroprotection Cell Survival & Neuroprotection Akt->Neuroprotection MAPK->Neuroprotection

Key nAChR signaling pathways involved in neuroprotection.[13][14]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of fluorinated compounds.

6.1. General Protocol for Synthesis of a Fluorinated Nicotinic Acid Derivative This protocol is adapted from the synthesis of 6-N,N,N-Trimethylammonium Nicotinic Acid NHS Ester Triflate Salt, a precursor for radiofluorination.[10]

  • Dissolution: Dissolve the starting material (e.g., 6-chloronicotinic acid NHS ester, 1.0 eq) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of the reactant (e.g., triethylamine, 1.0-1.1 eq) dropwise to the cooled mixture with continuous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified product under a vacuum to yield the final compound.

  • Characterization: Confirm the structure and purity of the compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

6.2. General Protocol for pKa Determination via Potentiometric Titration This methodology is based on standard procedures for determining acid dissociation constants.[4]

  • Sample Preparation: Accurately weigh a sample of the fluorinated nicotinic acid and dissolve it in a known volume of a suitable solvent (e.g., deionized water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration: Add the titrant to the sample solution in small, precise increments using a burette or automated titrator. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • pKa Calculation: Determine the volume of titrant required to reach the half-equivalence point (where half of the acid has been neutralized). The pH at this specific point is equal to the pKa of the compound. Alternatively, use derivative plots (dpH/dV) to accurately identify the equivalence point and subsequently the half-equivalence point.

Conclusion

Fluorinated nicotinic acids represent a versatile and promising class of compounds for drug discovery and development. The strategic introduction of fluorine allows for the precise modulation of physicochemical and biological properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Ongoing research into novel synthetic methodologies and a deeper understanding of their interactions with biological targets will continue to expand their applications, from metabolic disease and oncology to neuroprotection and advanced medical imaging.

References

2-(Trifluoromethyl)nicotinic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS RN: 131747-43-8). The information is compiled from multiple safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazards to implement appropriate safety measures. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

Signal Word: Warning [1][3][4]

Hazard Pictogram:

alt text

Table 1: GHS Hazard Classification
Hazard Class Hazard Category Hazard Statement References
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound
Property Value References
Chemical Formula C₇H₄F₃NO₂[3][5]
Molecular Weight 191.11 g/mol [2][5]
Appearance White to almost white or light brown solid (crystal/powder)[3][6]
Melting Point 184-188 °C[7]
Boiling Point 259.9±40.0 °C (Predicted)[7]
Solubility Slightly soluble in Methanol.[7]
Density 1.484±0.06 g/cm³ (Predicted)[7]

Toxicological Information

While comprehensive toxicological data is not always available, the existing information indicates that the primary concerns are irritant effects.

  • Acute Toxicity: No specific data on LD50 or LC50 is available. The substance may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Carcinogenicity, Mutagenicity, Reproductive Effects: No data is available to classify the substance for these long-term effects.[8]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Use a local exhaust system if dust or aerosols are generated.[3][4] Safety showers and eyewash stations should be readily available.[3]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands and face thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10] Contaminated work clothing should be removed and laundered separately before reuse.[10]

  • Procedural Precautions: Avoid formation of dust and aerosols.[1] Take measures to prevent the buildup of electrostatic charge.[9]

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store in a dark place.[3][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][4][9]

  • Containers: Store in original, clearly labeled containers.[10] Check regularly for leaks or damage.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale & References
Eye/Face Protection Safety glasses with side-shields or goggles (European Standard EN 166). A face shield may be required in situations with a higher splash risk.To prevent eye contact and serious irritation.[1][3]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][3]
Skin and Body Protection Long-sleeved lab coat or protective clothing. Protective boots may be required depending on the scale of work.To prevent skin contact and contamination of personal clothing.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used when dust is generated and engineering controls are insufficient.To prevent inhalation and respiratory tract irritation.[1][3]

Emergency Procedures

Proper preparation for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an accidental exposure.

FirstAidProcedures cluster_exposure Route of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Remove to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing immediately. Wash skin with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Get_Medical_Advice Get medical advice/attention if symptoms occur or persist. Move_Fresh_Air->Get_Medical_Advice Physician_Skin If skin irritation occurs: Get medical advice/attention. Wash_Skin->Physician_Skin Physician_Eye If eye irritation persists: Get medical advice/attention. Rinse_Eyes->Physician_Eye Physician_Ingestion Get medical attention if you feel unwell. Rinse_Mouth->Physician_Ingestion

Caption: First aid procedures for different exposure routes.

Table 4: First Aid Measures Summary
Exposure Route Procedure References
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur or if you feel unwell.[1][3]
General Advice A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[3]
Fire-Fighting Measures

This material is not considered a significant fire risk, but containers may burn.[10]

Table 5: Fire-Fighting Guidance
Aspect Guidance References
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. Use extinguishing measures appropriate to local circumstances and the surrounding environment.[1][11]
Unsuitable Extinguishing Media No information available.[1]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][2]
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10]
Accidental Release Measures

In the event of a spill, follow established emergency procedures to contain and clean up the material safely.

SpillResponseWorkflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps start Spill Detected evacuate Evacuate non-essential personnel. Alert others in the area. start->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator). ventilate->ppe prevent_dust Use dry cleanup procedures. Avoid generating dust. ppe->prevent_dust collect Sweep or shovel up spilled material. prevent_dust->collect containerize Place into a suitable, closed, airtight, and labeled container for disposal. collect->containerize decontaminate Wash spill area. containerize->decontaminate prevent_runoff Prevent runoff from entering drains. decontaminate->prevent_runoff dispose Dispose of waste in accordance with local, state, and federal regulations. prevent_runoff->dispose report Report the incident. dispose->report

Caption: Workflow for responding to an accidental spill.

Stability and Reactivity

  • Reactivity: No special reactivity has been reported.[3]

  • Chemical Stability: Stable under proper, recommended storage conditions.[3][9]

  • Conditions to Avoid: Avoid dust formation.[1] No other specific conditions to avoid are listed.

  • Incompatible Materials: Strong oxidizing agents.[3][9]

  • Hazardous Decomposition Products: Under fire conditions, may emit carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][2]

Disposal Considerations

Waste from this product is classified as hazardous.[1] All disposal practices must be in accordance with federal, state, and local regulations.[3]

  • Method: Consult your local or regional authorities.[3][4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]

Experimental Protocols

The safety data sheets referenced in this guide provide hazard classifications and safety procedures but do not contain detailed experimental methodologies for the toxicological or physical hazard tests (e.g., OECD, ISO guidelines) that were used to generate the data. The procedures outlined in sections 4.0, 5.0, 6.0, and 8.0 of this document should be adopted as the standard operating protocols for the handling, use, storage, and disposal of this compound in a research and development setting.

References

In-Depth Technical Guide: Stability and Storage of 2-(Trtrifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Stability Profile

2-(Trtrifluoromethyl)nicotinic acid is generally considered a stable compound under recommended storage conditions. The presence of the trifluoromethyl group is known to enhance the chemical stability of many organic molecules. However, like all chemical compounds, it is susceptible to degradation under certain environmental stresses. Factors that can influence its stability include exposure to high temperatures, light, humidity, and reactive chemicals.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of 2-(trifluoromethyl)nicotinic acid. The following table summarizes the recommended storage conditions and known incompatibilities based on available safety and technical data sheets.

ParameterRecommendation
Storage Temperature Room temperature, in a cool, dry place.
Atmosphere Store under an inert atmosphere.
Light Exposure Store in a dark place, protected from light.
Container Keep in a tightly sealed container to prevent moisture ingress.
Ventilation Store in a well-ventilated area.
Incompatible Materials Strong oxidizing agents.
Conditions to Avoid Heat, sparks, open flames, and sources of ignition.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can be inferred from the known reactivity of nicotinic acid and other trifluoromethyl-containing aromatic compounds. The primary sites for degradation are the carboxylic acid group and the pyridine ring.

A hypothetical degradation pathway could involve decarboxylation at elevated temperatures or reactions involving the pyridine ring under harsh acidic, basic, or oxidative conditions. The trifluoromethyl group is generally stable, but extreme conditions could potentially lead to its hydrolysis.

Below is a conceptual diagram illustrating a generalized degradation pathway for a substituted nicotinic acid, which may be applicable to the 2-(trifluoromethyl) derivative.

G Hypothetical Degradation Pathway 2-(Trifluoromethyl)nicotinic_Acid 2-(Trifluoromethyl)nicotinic_Acid Degradation_Product_1 Decarboxylation Product 2-(Trifluoromethyl)nicotinic_Acid->Degradation_Product_1 Heat Degradation_Product_2 Ring-Opened Product 2-(Trifluoromethyl)nicotinic_Acid->Degradation_Product_2 Extreme pH Degradation_Product_3 Oxidative Product 2-(Trifluoromethyl)nicotinic_Acid->Degradation_Product_3 Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following are generalized protocols for such studies.

General Workflow for Stability Testing

The diagram below outlines a typical workflow for assessing the stability of a chemical compound.

G General Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis & Reporting Initial_Characterization Initial Characterization (Purity, Appearance) Develop_Analytical_Method Develop & Validate Stability-Indicating Method (e.g., HPLC) Initial_Characterization->Develop_Analytical_Method Hydrolytic_Stress Hydrolytic (Acid, Base, Neutral) Develop_Analytical_Method->Hydrolytic_Stress Oxidative_Stress Oxidative (e.g., H2O2) Develop_Analytical_Method->Oxidative_Stress Photolytic_Stress Photolytic (UV/Vis Light) Develop_Analytical_Method->Photolytic_Stress Thermal_Stress Thermal (Heat, Humidity) Develop_Analytical_Method->Thermal_Stress Analyze_Samples Analyze Stressed Samples by Validated Method Hydrolytic_Stress->Analyze_Samples Oxidative_Stress->Analyze_Samples Photolytic_Stress->Analyze_Samples Thermal_Stress->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Degradants Mass_Balance Perform Mass Balance Calculation Identify_Degradants->Mass_Balance Final_Report Generate Stability Report Mass_Balance->Final_Report

Caption: A general workflow for conducting forced degradation stability studies.

Hydrolytic Stability
  • Objective: To determine the rate of degradation in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.

    • Store the solutions at a controlled elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots if necessary.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.

Oxidative Stability
  • Objective: To assess the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

Photostability
  • Objective: To evaluate the degradation caused by exposure to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep control samples protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability (Solid State)
  • Objective: To determine the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 70 °C) and controlled humidity (e.g., 75% RH).

    • Withdraw samples at specified time points.

    • Analyze the samples for purity and the presence of degradation products using techniques such as HPLC, and for physical changes using methods like Differential Scanning Calorimetry (DSC) to detect changes in melting point or polymorphism.

Conclusion

This compound is a chemically stable compound under standard handling and storage conditions. Its stability is enhanced by the trifluoromethyl group. For research and drug development purposes, it is imperative to store the compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents. While specific quantitative degradation data is not widely published, the experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to meet regulatory and research needs.

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful and widely utilized strategy for optimizing the pharmacological profile of therapeutic candidates.[1] This small, yet profoundly influential, functional group can dramatically alter a molecule's physicochemical and pharmacokinetic properties, often transforming a promising compound into a viable drug.[2][3] Its unique electronic nature and metabolic robustness make it a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. This results in a strong electron-withdrawing effect and a significant increase in the stability of the C-F bond compared to a C-H bond.[6][7]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[6][7] By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked, a strategy often referred to as "metabolic switching."[6] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6][8]

Parameter Drug without CF3 Group (e.g., with CH3) Drug with CF3 Group Rationale
In Vitro Half-life (t½) ShorterLongerThe strong C-F bond is resistant to enzymatic cleavage, reducing the rate of metabolism.[6]
Intrinsic Clearance (CLint) HigherLowerBlocking a primary metabolic site reduces the liver's inherent ability to metabolize the drug.[6]
Number of Metabolites Generally higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[6]

Table 1. Comparative Effects of Trifluoromethylation on Metabolic Stability.[6]

Modulation of Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to permeate cell membranes and improve its absorption and distribution.[2][7] The Hansch lipophilicity parameter (π) for the CF3 group is +0.88.[5] However, the impact of fluorination on lipophilicity can be complex and context-dependent.[9][10] The strong electron-withdrawing nature of the CF3 group can also significantly lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state at physiological pH and its interaction with biological targets.[1]

Compound Pair logP (-CH3) logP (-CF3) ΔlogP pKa (-CH3) pKa (-CF3) ΔpKa
Toluene / Benzotrifluoride2.732.53-0.20---
Aniline / 4-(Trifluoromethyl)aniline0.902.45+1.554.632.75-1.88
Phenol / 4-(Trifluoromethyl)phenol1.462.58+1.129.958.70-1.25

Table 2. Quantitative Impact of Trifluoromethyl Substitution on logP and pKa.

Enhanced Binding Affinity and Biological Activity

The electronic and steric properties of the trifluoromethyl group can lead to improved binding affinity and, consequently, enhanced biological activity. Its electron-withdrawing nature can modulate the electronic properties of a molecule, leading to more favorable electrostatic interactions with the target protein.[4][7] The CF3 group can also participate in favorable hydrophobic interactions within the binding pocket.[4] In some cases, replacing a methyl group with a trifluoromethyl group can switch a ligand's functional behavior from an agonist to an antagonist.[11]

Drug/Compound Target Metric Value with -CH3 Value with -CF3 Fold Improvement
Picornavirus InhibitorPicornavirusAntiviral Activity-Protected from metabolism-
Glucocorticoid Receptor LigandGlucocorticoid ReceptorBinding PotencyMaintainedMaintained-
AtogepantCGRP ReceptorIC50-~0.03 nM-

Table 3. Examples of Enhanced Biological Activity through Trifluoromethylation.[4][8][11]

Experimental Protocols

Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[12][13]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[12]

  • Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated aqueous phase. Add a small volume (e.g., 1 µL) of the 10 mM stock solution of the test compound.[13]

  • Equilibration: Vigorously mix the tube for a set period (e.g., 30 minutes via sonication) to facilitate partitioning of the compound between the two phases. Allow the mixture to stand undisturbed overnight (approximately 16 hours) to reach thermodynamic equilibrium.[13]

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.[13]

  • Quantification: Carefully withdraw a known volume from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to assess its metabolic stability.[6]

Methodology:

  • Reagent Preparation:

    • Test Compound Working Solution: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Liver Microsome Solution: Thaw and dilute liver microsomes (e.g., human or rat) to the desired concentration in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[6]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

  • Time Points and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile) to precipitate the proteins and halt enzymatic activity. The 0-minute time point serves as the initial concentration baseline.[6]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.[6]

Determination of IC50 and Ki in a Competitive Binding Assay

Objective: To determine the concentration of an inhibitor required to reduce the binding of a labeled ligand by 50% (IC50) and to calculate the inhibition constant (Ki).[15][16]

Methodology:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled inhibitor (test compound).

    • In a microplate, combine the receptor preparation, a fixed concentration of a labeled ligand (radiolabeled or fluorescently labeled), and the various concentrations of the inhibitor.

    • Include control wells for maximum binding (no inhibitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).[16][17]

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This can be achieved through filtration, where the mixture is passed through a filter that traps the receptor-ligand complexes, followed by washing to remove unbound ligand.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the specific binding of the labeled ligand.[15][16]

  • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is the dissociation constant of the labeled ligand for the receptor.[16][18]

Visualizing the Role of the Trifluoromethyl Group

Signaling Pathway of a Trifluoromethylated Drug: Celecoxib

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (-CF3) Celecoxib->COX2 Inhibits

Caption: Signaling pathway of Celecoxib, a selective COX-2 inhibitor.[19][20][21][22][23]

Experimental Workflow for Lead Optimization with Trifluoromethylation

Lead_Optimization_Workflow Hit_Compound Hit Compound (e.g., with -CH3) Trifluoromethylation Introduce -CF3 Group Hit_Compound->Trifluoromethylation Analog_Synthesis Analog Synthesis Trifluoromethylation->Analog_Synthesis In_Vitro_Screening In Vitro Screening (Binding, Functional Assays) Analog_Synthesis->In_Vitro_Screening ADME_Profiling ADME Profiling (Metabolic Stability, Permeability) In_Vitro_Screening->ADME_Profiling SAR_Analysis SAR Analysis ADME_Profiling->SAR_Analysis Lead_Candidate Optimized Lead Candidate SAR_Analysis->Trifluoromethylation Iterative Optimization SAR_Analysis->Lead_Candidate Selection

Caption: A typical workflow for lead optimization incorporating trifluoromethylation.[24][25][26][27]

Logical Relationships of the Trifluoromethyl Group's Effects

CF3_Effects CF3_Group Trifluoromethyl Group (-CF3) Electron_Withdrawing Strong Electron- Withdrawing Nature CF3_Group->Electron_Withdrawing High_Lipophilicity High Lipophilicity (π = +0.88) CF3_Group->High_Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3_Group->Metabolic_Stability Modulated_pKa Modulated pKa Electron_Withdrawing->Modulated_pKa Improved_Binding Improved Binding Affinity Electron_Withdrawing->Improved_Binding Increased_Permeability Increased Membrane Permeability High_Lipophilicity->Increased_Permeability Longer_Half_Life Longer Half-Life Metabolic_Stability->Longer_Half_Life Improved_PK_Profile Improved Pharmacokinetic Profile Modulated_pKa->Improved_PK_Profile Increased_Permeability->Improved_PK_Profile Enhanced_Potency Enhanced Potency Improved_Binding->Enhanced_Potency Longer_Half_Life->Improved_PK_Profile

Caption: Logical relationships of the key effects of the trifluoromethyl group.

Conclusion

The trifluoromethyl group is a privileged motif in medicinal chemistry, offering a powerful means to address common challenges in drug development, including poor metabolic stability and insufficient potency.[1][3] Its profound impact on a molecule's physicochemical properties translates into tangible improvements in its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will enable researchers and drug development professionals to effectively leverage the trifluoromethyl group in the design and optimization of the next generation of therapeutics.

References

Methodological & Application

The Versatility of 2-(Trifluoromethyl)nicotinic Acid as a Synthetic Building Block: Applications in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Trifluoromethyl)nicotinic acid is a versatile fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable synthon for the development of potent and selective active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key agricultural products.

Application Note 1: Synthesis of Herbicides via Acetolactate Synthase (ALS) Inhibition

A primary application of this compound derivatives is in the synthesis of sulfonylurea herbicides. These compounds are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to the cessation of plant growth and eventual death of the weed.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the mechanism of action of sulfonylurea herbicides derived from this compound.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Herbicide Sulfonylurea Herbicide (e.g., Flupyrsulfuron-methyl, Flazasulfuron) Herbicide->ALS Inhibition Flupyrsulfuron_Synthesis A This compound B Methyl 2-(trifluoromethyl)nicotinate A->B Esterification (MeOH, H2SO4) C Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate B->C Chlorosulfonylation (ClSO3H) D Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate C->D Amination (NH3) G Flupyrsulfuron-methyl D->G Coupling (F, Base) E 4,6-Dimethoxypyrimidin-2-amine F Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate E->F Carbamoylation (Diphenyl carbonate) Flazasulfuron_Synthesis A 3-Picoline B 2-Chloro-3-(trifluoromethyl)pyridine A->B Chlorination/Fluorination C 3-(Trifluoromethyl)pyridine-2-thiol B->C NaSH D 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride C->D Oxidative Chlorination E 3-(Trifluoromethyl)pyridine-2-sulfonamide D->E NH3 F N-((4,6-Dimethoxypyrimidin-2-yl)carbamoyl)-3-(trifluoromethyl)pyridine-2-sulfonamide (Flazasulfuron) E->F Coupling (H, Base) G 4,6-Dimethoxypyrimidin-2-amine H Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate G->H Diphenyl carbonate

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(trifluoromethyl)nicotinic acid and its 2-arylamino derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, and neuroprotective agents. Their structural similarity to nicotinic acid suggests interactions with various biological pathways, including the GPR109A receptor and the cholinergic anti-inflammatory pathway.

I. Synthesis of this compound via Lithiation and Carboxylation

This protocol describes the synthesis of the parent compound, this compound, starting from 3-bromo-2-trifluoromethylpyridine. The method involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Experimental Protocol

Materials:

  • 3-bromo-2-trifluoromethylpyridine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-2-trifluoromethylpyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: While maintaining the low temperature, add crushed dry ice pellets to the reaction mixture in portions. A white precipitate will form. Continue stirring for an additional 1-2 hours at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

II. Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

This protocol details a solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) flunixin, using boric acid as a catalyst.[1] This method offers high yields and environmentally friendly conditions.[1]

Experimental Protocol

Materials:

  • 2-chloronicotinic acid

  • Substituted aniline (e.g., 2-methyl-3-trifluoromethylaniline for flunixin synthesis)

  • Boric acid (H₃BO₃)

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (2.0 eq), and boric acid (30 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 120 °C with stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and acidify with 1 M HCl to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
EntryAniline DerivativeProductYield (%)
12-methyl-3-trifluoromethylanilineFlunixin95
2Aniline2-(Phenylamino)nicotinic acid92
34-Chloroaniline2-(4-Chlorophenylamino)nicotinic acid90
44-Methoxyaniline2-(4-Methoxyphenylamino)nicotinic acid88
53-Chloroaniline2-(3-Chlorophenylamino)nicotinic acid93

Yields are based on published data for boric acid-catalyzed, solvent-free synthesis.[1]

Mandatory Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_parent Synthesis of this compound cluster_derivative Synthesis of 2-(Arylamino)nicotinic Acid Derivatives start1 3-Bromo-2- (trifluoromethyl)pyridine step1 Lithiation (n-BuLi, -78°C) start1->step1 step2 Carboxylation (CO2) step1->step2 product1 2-(Trifluoromethyl) nicotinic Acid step2->product1 start2 2-Chloronicotinic Acid step3 Condensation (Boric Acid, 120°C) start2->step3 start3 Substituted Aniline start3->step3 product2 2-(Arylamino)nicotinic Acid Derivative step3->product2

Caption: General synthetic workflows for this compound and its derivatives.

Signaling Pathway Diagram

Signaling_Pathway cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response ligand Nicotinic Acid Derivative receptor GPR109A ligand->receptor Binds to akt_mtor Akt/mTOR Pathway receptor->akt_mtor Inhibits nfkb NF-κB Pathway receptor->nfkb Inhibits inflammation Inflammatory Cytokine Production akt_mtor->inflammation Leads to nfkb->inflammation Leads to

References

Application Notes and Protocols: 2-(Trifluoromethyl)nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals utilizing 2-(trifluoromethyl)nicotinic acid and its isomers as key chemical building blocks. The protocols are designed to be reproducible and are supplemented with quantitative data and mechanistic diagrams to aid in research and development.

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

Flonicamid is a selective insecticide effective against sucking insects. Its synthesis involves the conversion of 4-(trifluoromethyl)nicotinic acid to its acyl chloride, followed by amidation with aminoacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

A mixture of 4-(trifluoromethyl)nicotinic acid, an acyl chlorination reagent (e.g., thionyl chloride or oxalyl chloride), a catalytic amount of N,N-dimethylformamide (DMF), and an inert solvent such as toluene, xylene, or dichloromethane is prepared. The reaction mixture is heated to a temperature between 40-110 °C and stirred for 4-5 hours. After the reaction is complete, the excess acyl chlorination reagent and solvent are removed under reduced pressure to yield crude 4-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide (Flonicamid)

An aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium hydroxide or triethylamine) is prepared at a temperature between 0-100 °C. The 4-(trifluoromethyl)nicotinoyl chloride obtained in the previous step, dissolved in a suitable organic solvent, is then added to this aqueous solution. The resulting mixture is stirred vigorously for 2-3 hours. After the reaction is complete, the product is separated, for instance by filtration if it precipitates, or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to afford flonicamid. One specific protocol involves reacting 4-(trifluoromethyl)nicotinamide with chloroacetonitrile in the presence of sodium hydroxide in toluene at 60°C for 6 hours, achieving a high yield and conversion rate[1].

Quantitative Data:
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Analytical Data
14-(Trifluoromethyl)nicotinic acidThionyl chloride, DMF (cat.), Toluene40-1104-5High (used crude)-
24-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochlorideSodium hydroxide, Water, Toluene606>95Melting Point: 157.5 °C

Synthesis Workflow:

Flonicamid_Synthesis start 4-(Trifluoromethyl)nicotinic acid intermediate 4-(Trifluoromethyl)nicotinoyl chloride start->intermediate Acyl Chlorination product Flonicamid intermediate->product Amidation reagent1 SOCl₂ or (COCl)₂ DMF (cat.), Toluene reagent2 Aminoacetonitrile·HCl NaOH, H₂O/Toluene

Synthesis of Flonicamid.
Mode of Action: Flonicamid

Flonicamid acts as a chordotonal organ modulator in insects[2]. Chordotonal organs are sensory receptors that detect stretching and are crucial for an insect's sense of balance, hearing, and spatial orientation[2]. Flonicamid is a pro-insecticide that is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM) in the insect's body. TFNA-AM potently stimulates the chordotonal organs, leading to a disruption in the insect's ability to coordinate movement and feed[3]. This ultimately results in starvation and dehydration[2]. The precise molecular target of TFNA-AM is still under investigation but it is known to act upstream of TRPV channels, leading to their activation[3].

Flonicamid_MOA flonicamid Flonicamid (Pro-insecticide) tfna_am TFNA-AM (Active Metabolite) flonicamid->tfna_am Metabolism in insect chordotonal_organ Chordotonal Organ Neurons tfna_am->chordotonal_organ Stimulates trvp_activation TRPV Channel Activation chordotonal_organ->trvp_activation Leads to disruption Disruption of Movement & Feeding trvp_activation->disruption death Starvation & Dehydration disruption->death

Mode of action of Flonicamid.

Synthesis of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. This compound is not a direct precursor in the most common industrial synthesis of chlorantraniliprole, but related trifluoromethylated pyridine structures are central to many modern agrochemicals, and the synthetic strategies are relevant.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This intermediate is synthesized from 2,3-dichloropyridine through a multi-step process:

  • Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate under reflux in a solvent like ethanol to yield (3-chloropyridin-2-yl)-hydrazine[4].

  • Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring[4].

  • Bromination: The intermediate is then brominated using an agent like phosphorus oxybromide in acetonitrile[4].

  • Oxidation: The pyrazoline is oxidized with potassium persulfate to form the aromatic pyrazole ring[4].

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using sodium hydroxide in aqueous methanol, followed by acidification[5]. A 94% yield with 99.69% purity has been reported for the hydrolysis step after recrystallization[6].

Step 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This intermediate can be synthesized from 2-amino-3-methylbenzoic acid. The process involves chlorination and amidation. A one-pot process can be employed where the carboxylic acid is first activated and then reacted with methylamine[4]. A reported method involves the reaction of 3-methyl-2-aminobenzoyl methylamine with sulfuryl chloride in acetonitrile at 55±1°C, followed by neutralization, to give 2-amino-5-chloro-N,3-dimethylbenzamide with a yield of 91.6%[7].

Step 3: Amide Coupling to form Chlorantraniliprole

The two intermediates are coupled to form the final product. A common method involves activating the carboxylic acid of the pyrazole intermediate with a coupling agent like methanesulfonyl chloride in the presence of a base such as 3-methylpyridine in acetonitrile. The reaction is typically carried out at a low temperature (e.g., -5 to 0 °C) during the addition of the coupling agent, and then warmed to around 50°C to drive the reaction to completion[8].

Quantitative Data:
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidC₉H₅BrClN₃O₂302.51197-200>99
2-amino-5-chloro-N,3-dimethylbenzamideC₉H₁₁ClN₂O198.65->97
ChlorantraniliproleC₁₈H₁₄BrCl₂N₅O₂483.15--

Synthesis Workflow:

Chlorantraniliprole_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis start1 2,3-Dichloropyridine inter1_steps 1. Hydrazino-substitution 2. Cyclization 3. Bromination 4. Oxidation 5. Hydrolysis start1->inter1_steps intermediate1 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid inter1_steps->intermediate1 product Chlorantraniliprole intermediate1->product start2 2-Amino-3-methylbenzoic acid inter2_steps Chlorination & Amidation start2->inter2_steps intermediate2 2-amino-5-chloro- N,3-dimethylbenzamide inter2_steps->intermediate2 intermediate2->product coupling Amide Coupling (e.g., Mesyl chloride, base)

Synthesis of Chlorantraniliprole.
Mode of Action: Chlorantraniliprole

Chlorantraniliprole is a potent and selective activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels[9][10]. The binding of chlorantraniliprole to the insect RyR locks the channel in an open state, leading to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells[9]. This depletion of internal calcium stores and sustained high cytosolic calcium levels cause impaired muscle regulation, leading to paralysis and eventual death of the insect. The high selectivity of chlorantraniliprole for insect RyRs over mammalian isoforms contributes to its favorable safety profile for non-target organisms[9].

Chlorantraniliprole_MOA chloran Chlorantraniliprole ryr Insect Ryanodine Receptor (RyR) chloran->ryr Binds and activates ca_release Uncontrolled Ca²⁺ Release ryr->ca_release Opens Ca²⁺ channel sr Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) sr->ca_release cytosol_ca Increased Cytosolic Ca²⁺ ca_release->cytosol_ca muscle_paralysis Muscle Paralysis cytosol_ca->muscle_paralysis death Insect Death muscle_paralysis->death

Mode of action of Chlorantraniliprole.

References

Application Notes and Protocols for Amide Coupling with 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of amides from carboxylic acids and amines is a critical transformation for the creation of new chemical entities. This document provides detailed application notes and experimental protocols for the amide coupling of 2-(trifluoromethyl)nicotinic acid, an electron-deficient heteroaromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group can pose challenges for this transformation, necessitating carefully optimized reaction conditions.

This guide presents a comparative overview of common coupling methodologies, including the use of carbodiimide-based reagents like EDC in conjunction with additives such as HOBt, and uronium salt-based reagents like HATU. Detailed step-by-step protocols are provided to facilitate successful synthesis of 2-(trifluoromethyl)nicotinamide derivatives.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high yields and purity in the amide coupling of this compound. Below is a summary of common coupling agents and typical reaction conditions. Yields are representative and can vary depending on the specific amine coupling partner and reaction scale.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEA, Et₃NDMF, CH₂Cl₂0 to RT1 - 685 - 98Highly effective for challenging couplings with electron-deficient acids.[1][2]
EDC·HCl HOBtDIPEA, Et₃NDMF, CH₂Cl₂0 to RT12 - 2470 - 90A cost-effective and widely used method. The addition of HOBt suppresses side reactions.[3][4]
BOP NoneDIPEA, Et₃NDMF, CH₂Cl₂0 to RT2 - 880 - 95Effective but forms a carcinogenic byproduct (HMPA).[5]
PyBOP NoneDIPEA, Et₃NDMF, CH₂Cl₂0 to RT2 - 885 - 95A safer alternative to BOP with similar reactivity.[2]
SOCl₂ NonePyridine, Et₃NCH₂Cl₂, Toluene0 to Reflux2 - 675 - 90Forms the acyl chloride in situ; requires careful handling of the corrosive reagent.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.[1][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Add the amine to the solution.

  • In a separate flask, dissolve HATU and DIPEA in anhydrous DMF.

  • Cool the carboxylic acid and amine solution to 0 °C using an ice bath.

  • Slowly add the HATU/DIPEA solution to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for the amide coupling of this compound using EDC·HCl and HOBt.[3][4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the cooled solution in one portion, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water to the reaction mixture.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired amide.

Visualizations

Experimental Workflow for Amide Coupling

AmideCouplingWorkflow General Workflow for Amide Coupling cluster_setup Reaction Setup cluster_workup Workup and Purification start Dissolve Carboxylic Acid and Amine in Solvent add_reagents Add Coupling Reagent and Base at 0°C start->add_reagents 1. Reagents Addition react Stir at Room Temperature add_reagents->react 2. Reaction quench Quench Reaction react->quench 3. Monitoring (TLC/LC-MS) extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end_product Pure Amide Product purify->end_product

Caption: General workflow for the amide coupling reaction.

Signaling Pathway of Carboxylic Acid Activation

AcidActivation Carboxylic Acid Activation Pathways cluster_edc EDC/HOBt Pathway cluster_hatu HATU Pathway Acid_EDC Carboxylic Acid O_acylisourea O-Acylisourea Intermediate Acid_EDC->O_acylisourea + EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide_EDC Amide HOBt_ester->Amide_EDC + Amine Amine_EDC Amine Acid_HATU Carboxylic Acid OAt_ester OAt Active Ester Acid_HATU->OAt_ester + HATU, Base Amide_HATU Amide OAt_ester->Amide_HATU + Amine Amine_HATU Amine

Caption: Activation pathways for amide synthesis.

References

Application Notes and Protocols for the Preparation of Metal Complexes Using 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-(trifluoromethyl)nicotinic acid. Given the emerging interest in fluorinated organic molecules in medicinal chemistry and materials science, these complexes offer promising avenues for the development of novel therapeutic agents and catalysts.

Introduction

This compound is a versatile ligand for the construction of metal-organic complexes. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties, stability, and biological activity of the resulting metal complexes.[1] This document outlines protocols for the synthesis of such complexes and discusses their potential applications, drawing upon data from closely related structural analogs due to the limited availability of specific data for this compound complexes in the current literature. The methodologies and data presented are primarily based on studies of isomeric trifluoromethyl-pyridine carboxylic acid metal complexes, providing a strong predictive framework for the behavior of this compound derivatives.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based precipitation and mechanochemical grinding. The choice of method depends on the desired product characteristics and the nature of the metal salt.

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for Metal Complexes cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isolation cluster_characterization Characterization Ligand This compound Solvent Dissolve in appropriate solvent (e.g., Ethanol/Water) Ligand->Solvent MetalSalt Metal Salt (e.g., Zn(OAc)₂, Cu(OAc)₂, etc.) MetalSalt->Solvent Mix Mix reactant solutions Solvent->Mix Stir Stir at specified temperature and time Mix->Stir Precipitate Collect precipitate by filtration Stir->Precipitate Wash Wash with solvent Precipitate->Wash Dry Dry under vacuum Wash->Dry Spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis) Dry->Spectroscopy Elemental Elemental Analysis Dry->Elemental XRay Single Crystal X-ray Diffraction Dry->XRay

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: Solution-Based Synthesis of a Zn(II) Complex

This protocol is adapted from the synthesis of a zinc complex with an isomeric ligand, 4-(trifluoromethyl)nicotinic acid.[2]

Materials:

  • This compound (1 mmol)

  • Zinc acetate dihydrate [Zn(OAc)₂·2H₂O] (0.5 mmol)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 mmol of this compound in 10 mL of a 1:1 (v/v) ethanol/water solution.

  • In a separate beaker, dissolve 0.5 mmol of zinc acetate dihydrate in 10 mL of deionized water.

  • Slowly add the zinc acetate solution to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to approximately 6.0 using a dilute NaOH solution.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with small portions of cold ethanol and then deionized water.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Protocol 2: Mechanochemical Synthesis

This method offers a solvent-free or liquid-assisted grinding alternative.[3]

Materials:

  • This compound (1 mmol)

  • Metal salt (e.g., Co(OAc)₂·4H₂O, Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O) (0.5 mmol)

  • A few drops of a suitable liquid (e.g., water, ethanol)

Procedure:

  • Place 1 mmol of this compound and 0.5 mmol of the metal salt in an agate mortar.

  • Add a few drops of the liquid grinding assistant.

  • Grind the mixture with a pestle for 30-60 minutes until a homogeneous colored powder is formed.

  • Collect the solid product.

  • Wash the product with a suitable solvent to remove any unreacted starting materials.

  • Dry the final product.

Characterization Data

The following tables summarize expected and representative quantitative data for metal complexes of trifluoromethyl-substituted nicotinic acids, based on published data for analogous compounds.

Table 1: Physicochemical and Elemental Analysis Data (Representative)
Complex Formula (Hypothetical)ColorYield (%)M.p. (°C)Elemental Analysis % (Calculated)Elemental Analysis % (Found)
[Zn(2-CF₃-nic)₂(H₂O)₂]White~85>300C: 41.05, H: 2.46, N: 6.84C: 41.10, H: 2.50, N: 6.80
[Cu(2-CF₃-nic)₂(H₂O)₂]Blue~80>300C: 41.24, H: 2.47, N: 6.87C: 41.30, H: 2.51, N: 6.82
[Co(2-CF₃-nic)₂(H₂O)₂]Pink~78>300C: 41.59, H: 2.50, N: 6.92C: 41.65, H: 2.55, N: 6.88

Data is hypothetical and for illustrative purposes, based on typical results for similar complexes.

Table 2: Key Spectroscopic Data (Representative)
ComplexFTIR (cm⁻¹) ν(C=O)FTIR (cm⁻¹) ν(M-O)FTIR (cm⁻¹) ν(M-N)UV-Vis λmax (nm) (in DMF)
[Zn(4-CF₃-nic)₂(H₂O)₂][2]1610 (asym), 1385 (sym)~550~450275
[Cu(picolinate)₂]~1630 (asym), ~1360 (sym)~560~460260, 680
[Co(nicotinate)₂]~1620 (asym), ~1370 (sym)~540~440265, 530

Data for Zn complex is from the 4-isomer. Data for Cu and Co complexes are from related picolinate and nicotinate complexes for comparative purposes.

Applications in Drug Development

Metal complexes of nicotinic acid derivatives have shown significant potential in biological applications, including antimicrobial and anticancer activities. The introduction of a trifluoromethyl group is expected to enhance these properties due to increased lipophilicity and altered electronic characteristics.

Interaction with Biomolecules

Studies on analogous zinc complexes suggest that they can interact with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[2] The binding to DNA is often through an intercalation mode.[2]

DNA_Interaction Proposed Mechanism of DNA Intercalation MetalComplex Metal Complex [M(2-CF₃-nic)₂(H₂O)₂] Intercalation Intercalation between DNA base pairs MetalComplex->Intercalation Binding DNA Double-stranded DNA DNA->Intercalation Apoptosis Induction of Apoptosis Intercalation->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer activity via DNA intercalation.

Table 3: Biological Activity Data (Representative for Trifluoromethyl-Pyridine Carboxylic Acid Zn(II) Complexes)
ComplexBSA Binding Constant (Kₐ, L·mol⁻¹)DNA Binding Constant (Kₐ, L·mol⁻¹)
[Zn(5-CF₃-py-2-COO)₂(H₂O)₂][2]1.89 x 10⁶1.27 x 10⁵
[Zn(4-CF₃-nic)₂(H₂O)₂][2]5.31 x 10⁵1.12 x 10⁵

This data is for isomeric zinc complexes and serves as a predictive model for the potential biological activity of the this compound analogue.

Conclusion

This compound is a promising ligand for the synthesis of novel metal complexes with potential applications in drug development and catalysis. The protocols provided herein, based on established methods for similar ligands, offer a solid starting point for the synthesis and characterization of these compounds. Further research is warranted to fully elucidate the properties and potential of metal complexes derived from this compound.

References

Applications of Trifluoromethylpyridines in Pharmaceutical Ingredients: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethylpyridine (TFMP) moiety into molecular scaffolds is a highly effective strategy in modern medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as high electronegativity, metabolic stability, and increased lipophilicity, can significantly enhance the therapeutic profile of drug candidates.[1][2][3] When combined with the versatile pyridine ring, these properties can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][5] This document provides detailed application notes and protocols for three exemplary pharmaceutical ingredients containing the trifluoromethylpyridine scaffold: Tipranavir, Pexidartinib, and Enasidenib.

Tipranavir: A Non-Peptidic HIV Protease Inhibitor

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection, particularly in treatment-experienced patients with drug-resistant strains.[1][6] Its trifluoromethylpyridine moiety contributes to its unique binding profile and efficacy against resistant variants.

Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation.[1] Tipranavir binds to the active site of HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[7][8] Its non-peptidic structure allows it to bind differently to the protease enzyme compared to other protease inhibitors, enabling it to overcome some resistance mutations.[1]

Tipranavir_MOA cluster_virus HIV-infected Cell cluster_drug Mechanism of Inhibition Viral Polyproteins Viral Polyproteins HIV Protease HIV Protease Viral Polyproteins->HIV Protease Cleavage Immature Virions Immature Virions Viral Polyproteins->Immature Virions No mature proteins Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Inhibited HIV Protease Inhibited HIV Protease HIV Protease->Inhibited HIV Protease Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Infectious Virions Infectious Virions Viral Assembly->Infectious Virions Tipranavir Tipranavir Tipranavir->HIV Protease Binds to active site Inhibited HIV Protease->Viral Polyproteins

Caption: Tipranavir's Mechanism of Action
Quantitative Data

ParameterValueReference
Ki (HIV-1 Protease) 8 pM - 19 pM[7]
Clinical Efficacy (RESIST Trials)
Viral Load Reduction (24 weeks)-1.06 log10 copies/mL (median)[9]
Patients with Viral Load <400 copies/mL (48 weeks)39.7% - 45.6%[10]
Patients with Viral Load <50 copies/mL (48 weeks)34.5% - 35.1%[10]
Experimental Protocols

A. Synthesis of Tipranavir (Illustrative)

The synthesis of Tipranavir is a multi-step process. A key step involves the coupling of a dihydropyrone core with the trifluoromethylpyridine sulfonamide side chain.[2]

  • Step 1: Formation of the Dihydropyrone Core: A Reformatsky condensation followed by hydrolysis can be employed to generate a key intermediate.[2]

  • Step 2: Asymmetric Allylic Substitution: An iridium-catalyzed asymmetric allylic substitution can be used to introduce a crucial stereocenter.[2]

  • Step 3: Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage with the trifluoromethylpyridine moiety to yield Tipranavir.[2]

B. HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 protease.[7][11]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

    • HIV-1 Protease: Prepare a stock solution of recombinant HIV-1 protease in assay buffer and store at -80°C. Dilute to a working concentration (e.g., 50 nM) in cold assay buffer just before use.

    • FRET Substrate: Dissolve a fluorogenic peptide substrate (e.g., containing a donor/quencher pair like EDANS/DABCYL) in DMSO to a stock concentration of 10 mM. Dilute to a working concentration (e.g., 10 µM) in assay buffer.

    • Test Compound (Tipranavir): Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO and then dilute into assay buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add 5 µL of the test compound dilution.

    • Add 40 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., Ex/Em = 340/490 nm) at 37°C, taking readings every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pexidartinib: A CSF1R Kinase Inhibitor

Pexidartinib is a tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[4][12] It is approved for the treatment of tenosynovial giant cell tumor (TGCT). The trifluoromethylpyridine moiety is crucial for its binding and inhibitory activity.

Mechanism of Action

CSF1R is a receptor tyrosine kinase that, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating downstream signaling pathways that promote the proliferation and survival of macrophages and other myeloid cells.[13] In TGCT, overexpression of CSF-1 leads to the recruitment of CSF1R-expressing cells that form the tumor. Pexidartinib inhibits CSF1R by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling, leading to reduced tumor cell proliferation.[14]

Pexidartinib_MOA cluster_cell Tumor Cell cluster_inhibition Mechanism of Inhibition CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation CSF1R->Dimerization & Autophosphorylation Inhibited CSF1R Inhibited CSF1R CSF1R->Inhibited CSF1R Downstream Signaling (e.g., PI3K/AKT, ERK) Downstream Signaling (e.g., PI3K/AKT, ERK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PI3K/AKT, ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/AKT, ERK)->Cell Proliferation & Survival Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibited CSF1R->Dimerization & Autophosphorylation Blocks Autophosphorylation Enasidenib_MOA cluster_pathway Pathogenic Pathway cluster_intervention Mechanism of Inhibition Alpha-ketoglutarate Alpha-ketoglutarate Mutant IDH2 Mutant IDH2 Alpha-ketoglutarate->Mutant IDH2 2-Hydroxyglutarate (Oncometabolite) 2-Hydroxyglutarate (Oncometabolite) Mutant IDH2->2-Hydroxyglutarate (Oncometabolite) Inhibited Mutant IDH2 Inhibited Mutant IDH2 Mutant IDH2->Inhibited Mutant IDH2 Inhibition of Dioxygenases Inhibition of Dioxygenases 2-Hydroxyglutarate (Oncometabolite)->Inhibition of Dioxygenases Hypermethylation Hypermethylation Inhibition of Dioxygenases->Hypermethylation Restored Myeloid Differentiation Restored Myeloid Differentiation Inhibition of Dioxygenases->Restored Myeloid Differentiation Relief of Inhibition Blocked Myeloid Differentiation Blocked Myeloid Differentiation Hypermethylation->Blocked Myeloid Differentiation Enasidenib Enasidenib Enasidenib->Mutant IDH2 Selective Inhibition Inhibited Mutant IDH2->2-Hydroxyglutarate (Oncometabolite) Experimental_Workflow Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Lead Compound Lead Compound Dose-Response & IC50 Determination->Lead Compound Secondary Assays (e.g., Selectivity) Secondary Assays (e.g., Selectivity) Lead Compound->Secondary Assays (e.g., Selectivity) Cell-Based Assays Cell-Based Assays Secondary Assays (e.g., Selectivity)->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

References

Application Notes and Protocols for the Synthesis of Esters from 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 2-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The protocols outlined below describe two primary methods for the esterification of this compound.

Method 1: Acyl Chloride-Mediated Esterification

This is a widely used and reliable method for the esterification of this compound, particularly as direct acid-catalyzed esterification is often not favored.[3] The methodology involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with an alcohol to yield the desired ester.

Step 1: Synthesis of 2-(Trifluoromethyl)nicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents.

  • A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • The reaction mixture is gently heated to reflux (approximately 76 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 2-(trifluoromethyl)nicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Ester Synthesis

  • The crude or purified 2-(trifluoromethyl)nicotinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether in a clean, dry flask under an inert atmosphere.

  • The solution is cooled in an ice bath (0 °C).

  • A solution of the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) in the same anhydrous solvent is added dropwise to the acyl chloride solution with vigorous stirring. The base is necessary to neutralize the HCl generated during the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization.

Diagram of the Acyl Chloride-Mediated Esterification Workflow

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A This compound C Reflux A->C Add SOCl₂ (cat. DMF) B Thionyl Chloride (SOCl₂) B->C D 2-(Trifluoromethyl)nicotinoyl Chloride C->D Remove excess SOCl₂ G Reaction at 0°C to RT D->G Dissolve in anhydrous solvent E Alcohol (R-OH) E->G F Base (e.g., TEA) F->G H Work-up & Purification G->H I Target Ester H->I

Caption: Workflow for the synthesis of esters from this compound via an acyl chloride intermediate.

Method 2: Palladium-Catalyzed Carbonylative Esterification

A more advanced and convergent approach involves the palladium-catalyzed carbonylation of a suitable 2-(trifluoromethyl)pyridine derivative in the presence of an alcohol. This method directly incorporates the carbonyl group and the ester functionality in a single step from a halo-pyridine precursor. This process is particularly useful for creating a variety of esters by simply changing the alcohol used.

This protocol is for the synthesis of 2-trifluoromethyl-isonicotinic acid esters, which are isomers of the target compound. However, the principles can be adapted for the synthesis of this compound esters from the corresponding 3-halo-2-(trifluoromethyl)pyridine.

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (e.g., 3-chloro- or 3-bromo-2-(trifluoromethyl)pyridine)

  • Palladium catalyst: 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Carbon monoxide (CO) gas

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Organic base: Triethylamine (TEA)

  • Anhydrous solvent (if necessary, though the alcohol can serve as the solvent)

Procedure:

  • A high-pressure reactor is charged with the 3-halo-2-(trifluoromethyl)pyridine, the palladium catalyst (typically 1-5 mol%), and the anhydrous alcohol.

  • Triethylamine (1.5-2.0 equivalents) is added to the mixture.

  • The reactor is sealed, purged with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 50-70 bar).

  • The reaction mixture is heated to a specified temperature (e.g., 120-140 °C) with vigorous stirring for several hours (e.g., 18 hours).

  • After the reaction period, the reactor is cooled to room temperature, and the excess CO pressure is carefully released.

  • The crude reaction mixture is transferred from the reactor and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) and an aqueous acid (e.g., 0.5 M HCl).

  • The organic layer is separated, washed with an aqueous base (e.g., 1 M NaHCO₃) to remove any unreacted acid, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • The product is purified, for example by stirring with a non-polar solvent like cyclohexane to precipitate impurities, followed by filtration and evaporation of the filtrate, or by column chromatography.

Diagram of the Palladium-Catalyzed Carbonylative Esterification Workflow

G A 3-Halo-2-(trifluoromethyl)pyridine E High Pressure Reactor (High T, High P) A->E B Alcohol (R-OH) B->E C Carbon Monoxide (CO) C->E D Pd Catalyst & Base D->E F Work-up & Purification E->F G Target Ester F->G

Caption: Workflow for the one-pot synthesis of esters via palladium-catalyzed carbonylation.

Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of related 2-trifluoromethyl-isonicotinic acid esters via the palladium-catalyzed method, as detailed in patent literature.[4]

Starting MaterialAlcoholCatalystBaseCO PressureTemperatureTime (h)ProductYield
4-Iodo-2-trifluoromethyl pyridineMethanolPd(dppf)Cl₂·CH₂Cl₂Triethylamine70 bar130 °C18Methyl 2-trifluoromethyl-isonicotinate~63% (crude)
4-Chloro-2-trifluoromethyl pyridineIsopropanolPd(dppf)Cl₂·CH₂Cl₂Triethylamine70 bar130 °C18Isopropyl 2-trifluoromethyl-isonicotinate~58% (crude)

Note: The yields are for the isomeric isonicotinic acid esters and are provided as an illustration of the methodology's efficacy.

Applications in Drug Development

Esters of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds. The trifluoromethyl group is a key pharmacophore that can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2][5] These esters can be readily converted to other functional groups, such as amides or hydrazides, or can be incorporated as part of a larger molecular scaffold. For example, derivatives of this compound are explored as potential COMT inhibitors.[6] The ability to synthesize a diverse library of these esters is therefore crucial for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols: 2-(Trifluoromethyl)nicotinic Acid as a Key Intermediate for Novel COMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Trifluoromethyl)nicotinic acid as a crucial intermediate in the synthesis of potent Catechol-O-methyltransferase (COMT) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of synthetic pathways and mechanisms of action.

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the degradation of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease, inhibiting COMT can prevent the peripheral breakdown of levodopa, a dopamine precursor, thereby increasing its bioavailability in the brain and extending its therapeutic effect.[2] A promising strategy in the development of next-generation COMT inhibitors involves the incorporation of a trifluoromethylpyridine moiety, for which this compound serves as a key building block. This structural feature can enhance the potency and selectivity of the resulting inhibitors.

One such inhibitor, BIA 9-1059 (3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide), has demonstrated significant potential as a peripherally selective COMT inhibitor.[3] The synthesis of this and related compounds highlights the utility of this compound in medicinal chemistry.

Quantitative Data: A Comparative Look at COMT Inhibitor Potency

The efficacy of COMT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several nitrocatechol-based COMT inhibitors, providing a basis for comparison.

InhibitorTarget EnzymeIC50 (nM)Source Organism
Ro 41-0960Rat Liver COMT~40Rat
EntacaponeRat Liver COMT-Rat
TolcaponeRat Liver COMT-Rat
Opicapone---
Nitecapone---
Nitrocatechol Pyrazoline Derivatives Rat Liver COMT48 - 210Rat
Compound 24a (Pyrazoline) Rat Liver COMT48Rat
Nitrocatechol Chalcone Derivatives Rat Liver COMT140 - 290Rat
Compound 23a (Chalcone) Rat Liver COMT140Rat

Note: Direct comparative IC50 values under identical experimental conditions are not always available in a single source. The data presented here is compiled from various studies for comparative purposes.[1][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a potent COMT inhibitor starting from this compound. The overall workflow involves the conversion of the nicotinic acid to a nitrile, followed by the formation of an amidoxime, and finally, the construction of the 1,2,4-oxadiazole ring system.

Protocol 1: Synthesis of 2-(Trifluoromethyl)nicotinonitrile from this compound

This protocol outlines the conversion of the carboxylic acid to the corresponding nitrile, a key intermediate for the subsequent steps.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Dehydrating agent (e.g., phosphorus pentoxide, P₂O₅)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid has completely dissolved.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent like DCM and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Isolation of Amide: After the reaction is complete, filter the resulting precipitate and wash it with cold water to remove any ammonium chloride. Dry the solid to obtain 2-(Trifluoromethyl)nicotinamide.

  • Dehydration to Nitrile: In a separate flask, combine the dried 2-(Trifluoromethyl)nicotinamide with a dehydrating agent such as phosphorus pentoxide. Heat the mixture gently under vacuum to induce dehydration and distill the resulting 2-(Trifluoromethyl)nicotinonitrile.

Protocol 2: Synthesis of 2-(Trifluoromethyl)pyridine-3-carboxamidoxime

This protocol describes the conversion of the nitrile to an amidoxime, a crucial step for the formation of the oxadiazole ring.

Materials:

  • 2-(Trifluoromethyl)nicotinonitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium carbonate, Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Dissolve 2-(Trifluoromethyl)nicotinonitrile in ethanol in a round-bottom flask.

  • Addition of Reagents: In a separate beaker, dissolve hydroxylamine hydrochloride and sodium carbonate in water. Add this aqueous solution to the ethanolic solution of the nitrile.

  • Reaction: Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Trifluoromethyl)pyridine-3-carboxamidoxime, which can be purified by recrystallization.

Protocol 3: Synthesis of 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine

This final protocol details the condensation reaction to form the active COMT inhibitor.

Materials:

  • 2-(Trifluoromethyl)pyridine-3-carboxamidoxime

  • 3,4-Dihydroxy-5-nitrobenzoic acid

  • Coupling agent (e.g., carbonyldiimidazole, CDI)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve 3,4-dihydroxy-5-nitrobenzoic acid in anhydrous THF. Add a coupling agent such as carbonyldiimidazole and stir the mixture at room temperature for 1-2 hours to form the activated acyl imidazole intermediate.

  • Condensation: Add a solution of 2-(Trifluoromethyl)pyridine-3-carboxamidoxime in anhydrous THF to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the condensation and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final COMT inhibitor.

Visualizations

Signaling Pathway of COMT Inhibition

COMT_Inhibition_Pathway cluster_peripheral Peripheral System cluster_cns Central Nervous System (Brain) Levodopa Levodopa 3-O-Methyldopa 3-O-Methyldopa Levodopa->3-O-Methyldopa Metabolism Levodopa_cns Levodopa Levodopa->Levodopa_cns Crosses Blood-Brain Barrier COMT_Inhibitor COMT Inhibitor (e.g., from 2-(CF3)nicotinic acid) COMT_p COMT COMT_Inhibitor->COMT_p Inhibition Dopamine Dopamine Levodopa_cns->Dopamine Conversion AADC AADC

Caption: Mechanism of peripheral COMT inhibition to increase central levodopa bioavailability.

Experimental Workflow for COMT Inhibitor Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of a Novel COMT Inhibitor cluster_analysis Analysis and Evaluation Start This compound Step1 Protocol 1: Conversion to Nitrile Start->Step1 Intermediate1 2-(Trifluoromethyl)nicotinonitrile Step1->Intermediate1 Step2 Protocol 2: Formation of Amidoxime Intermediate1->Step2 Intermediate2 2-(Trifluoromethyl)pyridine-3-carboxamidoxime Step2->Intermediate2 Step3 Protocol 3: Oxadiazole Ring Formation Intermediate2->Step3 FinalProduct Potent COMT Inhibitor Step3->FinalProduct Assay COMT Inhibition Assay FinalProduct->Assay Data IC50 Determination Assay->Data

Caption: Step-wise synthesis and evaluation of a COMT inhibitor.

Logical Relationship of Key Moieties

Logical_Relationships cluster_moieties Key Structural Components of the Final Inhibitor cluster_properties Resulting Properties Intermediate This compound (Starting Material) Trifluoromethylpyridine Trifluoromethylpyridine Moiety Intermediate->Trifluoromethylpyridine Provides Oxadiazole 1,2,4-Oxadiazole Linker Trifluoromethylpyridine->Oxadiazole Connected via Potency Enhanced Potency Trifluoromethylpyridine->Potency Selectivity Improved Selectivity Trifluoromethylpyridine->Selectivity Nitrocatechol Nitrocatechol Head (Binds to COMT active site) Oxadiazole->Nitrocatechol Links to Nitrocatechol->Potency

Caption: Contribution of key structural features to inhibitor properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(trifluoromethyl)nicotinic acid (CAS: 131747-43-8). It addresses common experimental challenges through detailed troubleshooting guides, FAQs, and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic building block, appearing as a solid powder at room temperature with a melting point of 184-188 °C.[1] Its molecular formula is C7H4F3NO2.[1] The strong electron-withdrawing nature of the trifluoromethyl group makes this compound a valuable intermediate in medicinal chemistry and materials science.[1][2] It is a key precursor for manufacturing COMT (Catechol-O-methyltransferase) inhibitors used in the treatment of Parkinson's disease and for certain agrochemicals.[3][4][5][[“]]

Q2: What are the common synthetic routes to produce this compound?

A2: Several synthetic strategies have been developed. A highly efficient, two-step approach involves the synthesis of the pyridine ring from simple fluorinated precursors like ethyl 4,4,4-trifluoro-acetoacetate.[3][4] This method includes a Vilsmeier-type reaction followed by cyclization and aromatization with ammonia.[3] Another common method starts from 3-bromo-2-trifluoromethylpyridine, where the bromine is converted to a carboxyl group via a formyl reagent and subsequent reaction with carbon dioxide.[1]

Q3: What are the key safety and handling considerations for this compound?

A3: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses. It is classified as an acute oral toxin (Category 3). As a halogenated nitrogen-containing aromatic organic compound, it poses a significant risk to aquatic environments and should not be released into groundwater or waterways.[1] For storage, it should be sealed in a tightly closed container in a cool, dry place, away from oxidizing agents.[1]

Q4: How can the carboxylic acid group of this molecule be further derivatized?

A4: The carboxylic acid moiety can be readily converted into esters or amides. Due to the electron-withdrawing trifluoromethyl group, direct acid-promoted esterification is generally not preferred. A more common and effective method is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol or amine to form the desired ester or amide.[1]

Troubleshooting Guide

Q5: Issue - Low or no product yield.

A5: Low yield is a common issue that can stem from several factors.

  • Incomplete Reaction: The reaction may require more time or higher temperatures to proceed to completion, especially given the potential for steric hindrance from the trifluoromethyl group.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A study on nicotinic acid synthesis showed that extending reaction time from 2 to 8 hours significantly improved yield.[7]

  • Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as required. Side reactions can be promoted by impurities.

  • Suboptimal Temperature: Temperature can be a critical parameter. For multi-step syntheses, ensure each step is performed at its optimal temperature. For instance, in the hydrolysis of a related nicotinamide, increasing the temperature from 80°C to 100°C significantly boosted the yield.[8]

  • Catalyst Inactivity: If using a catalyst (e.g., Pd/C for hydrogenolysis), ensure it is active. In some cases, such as Ullmann-type reactions, the absence of a copper catalyst can surprisingly increase yields by preventing tar formation and side reactions.[9]

Q6: Issue - Formation of significant side products or tar.

A6: The formation of impurities or tar-like substances often points to reaction conditions that are too harsh or the presence of reactive impurities.

  • Reaction Temperature: Excessively high temperatures can lead to decomposition and polymerization, especially in Ullmann-type reactions.[9][10] Carefully control the temperature and consider running the reaction at the lowest effective temperature.

  • Solvent Choice: The choice of solvent can influence side reactions. High-boiling polar solvents like DMF or NMP are common but can contribute to decomposition at high temperatures.[10] Experimenting with different solvents may reduce byproducts. In one study, increasing the volume of xylene improved the yield and potentially reduced side reactions.[9]

  • Atmosphere Control: For oxygen- or moisture-sensitive reactions, such as those involving organometallics or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation and unwanted side reactions.

Q7: Issue - Difficulty in product purification and isolation.

A7: Purification challenges can arise from the product's physical properties or the presence of closely related impurities.

  • Recrystallization: This is a common method for purifying solid products. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A patent for a related synthesis suggests recrystallization from a petroleum ether:ethyl acetate mixture.[11]

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO3 or NaOH). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove remaining impurities, followed by acidification (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[12]

  • Chromatography: If recrystallization and extraction are insufficient, column chromatography is a powerful tool for separating compounds with different polarities.

Experimental Protocols

Protocol: Two-Step Synthesis from Ethyl 4,4,4-trifluoroacetoacetate

This protocol is based on the high-yield synthesis of this compound derivatives reported by Learmonth et al.[3][4]

Step 1: Synthesis of Ethyl 2-(1-(dimethylamino)ethylidene)-5,5,5-trifluoro-4-oxo-pent-2-enoate (Intermediate 9a)

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, N,N-dimethylacetamide diethyl acetal.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and N,N-dimethylacetamide diethyl acetal (1.2 equivalents).

    • Heat the mixture at 120-130°C for 4-6 hours. Monitor the reaction progress using TLC or GC-MS.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the crude product by vacuum distillation or column chromatography to yield the intermediate pentadienoic acid derivative.

Step 2: Cyclization and Aromatization to Ethyl 2-(trifluoromethyl)nicotinate (Intermediate 2a)

  • Reagents: Intermediate 9a from Step 1, Ethanol, Aqueous Ammonium Hydroxide (28-30%).

  • Procedure:

    • Dissolve the intermediate 9a (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of aqueous ammonium hydroxide (e.g., 5-10 equivalents).

    • Heat the mixture at 70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(trifluoromethyl)nicotinate. This step has been reported to achieve up to 90% yield.[3]

Step 3: Hydrolysis to this compound

  • Reagents: Ethyl 2-(trifluoromethyl)nicotinate from Step 2, Aqueous NaOH or LiOH solution.

  • Procedure:

    • Dissolve the crude ester from Step 2 in a suitable solvent like THF or methanol.

    • Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until saponification is complete (monitor by TLC).

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation: Yield Optimization

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize quantitative data from literature, illustrating the impact of various conditions.

Table 1: Comparison of Yields for Key Synthetic Steps

Starting MaterialProductReagents/ConditionsYield (%)Reference
Pentadienoic Acid Intermediate (9a)Ethyl 2-(trifluoromethyl)nicotinate (2a)NH4OH (aq), Ethanol, 70°C90%[3]
Vinyl Nitrile Intermediate (9b)2-(Trifluoromethyl)nicotinonitrile (2b)NH4OH (aq), Methanol, 60°C65%[3][4]
2,6-chloro-3-cyano-4-trifluoromethylpyridine2,6-chloro-4-trifluoromethyl-3-pyridinecarboxylic acid70% NaOH, 70% Ethanol, Reflux91.2%[11]

Table 2: Illustrative Example of Hydrolysis Optimization (Data from 4-(Trifluoromethyl)nicotinamide)

This data demonstrates how temperature and base concentration can be tuned to improve the yield of the final hydrolysis step.

SubstrateNaOH (g)Water (mL)Temperature (°C)Yield (%)Reference
4-CF3-nicotinamide (172.1 g)505008076.5%[8]
4-CF3-nicotinamide (172.1 g)5050010084.7%[8]
4-CF3-nicotinamide (172.1 g)15050010098.3%[8]

Visualizations

Experimental Workflow Diagram

G A Ethyl 4,4,4-trifluoroacetoacetate C Vilsmeier-type Reaction (120-130°C) A->C B N,N-dimethylacetamide diethyl acetal B->C D Intermediate 9a (Pentadienoic Acid Derivative) C->D F Cyclization / Aromatization (70°C) D->F E Aqueous NH4OH Ethanol E->F G Intermediate 2a (Ethyl Ester) F->G I Saponification (Hydrolysis) G->I H Aqueous NaOH / LiOH H->I J Acidification (HCl) I->J K Final Product This compound J->K G A Problem: Low Product Yield B Is the starting material fully consumed? (Check via TLC/LCMS) A->B C Incomplete Reaction B->C No F Multiple spots or streaks on TLC/LCMS? B->F Yes D Increase reaction time or temperature C->D E Check catalyst activity or reagent purity C->E G Side Product Formation or Decomposition F->G Yes J Product lost during workup/purification? F->J No H Lower reaction temperature G->H I Verify inert atmosphere if required G->I K Workup/Purification Issue J->K Yes L Optimize extraction pH and solvent choice K->L M Optimize recrystallization solvent system K->M

References

Technical Support Center: Purification of Crude 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a solid powder at room temperature.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂[1][2]
Molecular Weight191.11 g/mol [2]
Melting Point184-188 °C[1]
Boiling Point259.9 ± 40.0 °C at 760 mmHg[1]
AppearanceSolid powder[1]
SolubilityModerately soluble in alcohol solvents.[1]

Q2: What is a common synthetic route for this compound, and what are the potential impurities?

A common synthesis method starts from 3-bromo-2-trifluoromethylpyridine. The bromine atom is converted into a formyl group, which is then oxidized to a carboxylic acid.[1] Potential impurities may include:

  • Unreacted starting material (3-bromo-2-trifluoromethylpyridine)

  • Intermediates from the synthesis

  • Byproducts from side reactions

  • Residual solvents and reagents

Q3: Which purification techniques are most suitable for crude this compound?

The most common and effective purification techniques for this compound are:

  • Recrystallization

  • Acid-base extraction

  • Column chromatography

The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds.

Problem 1: Oiling out - the compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture, or the compound is precipitating from a supersaturated solution too quickly.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider using a different solvent or solvent system with a lower boiling point.

Problem 2: No crystal formation upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation is not initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of pure this compound.

    • Increase concentration: If crystallization still does not occur, evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Use an ice bath: Once the solution has reached room temperature, cool it further in an ice-water bath to decrease the solubility.

Problem 3: Low recovery of the purified product.

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is cooled thoroughly in an ice bath to minimize the amount of dissolved product in the mother liquor.

    • When performing hot gravity filtration, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.

    • To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.

Acid-Base Extraction

This technique is useful for separating acidic compounds from neutral or basic impurities.

Problem: Incomplete separation of layers or emulsion formation.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • If the emulsion persists, it may be necessary to filter the mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.

  • Washing: Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_acid_base Acid-Base Extraction Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter_recryst Vacuum Filtration cool->vacuum_filter_recryst pure_crystals Pure Crystals vacuum_filter_recryst->pure_crystals crude_acid_base Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO₃) crude_acid_base->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer Aqueous organic_layer Organic Layer (Impurities) separate->organic_layer Organic acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate vacuum_filter_acid_base Vacuum Filtration precipitate->vacuum_filter_acid_base pure_acid Pure Acid vacuum_filter_acid_base->pure_acid

Caption: General workflows for purification by recrystallization and acid-base extraction.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat_add_cosolvent Re-heat, Add Co-solvent, Cool Slowly oiling_out->reheat_add_cosolvent Yes low_recovery Low Recovery? no_crystals->low_recovery No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes success Successful Purification low_recovery->success No optimize_solvent Optimize Solvent Usage & Cooling low_recovery->optimize_solvent Yes reheat_add_cosolvent->start concentrate Concentrate Solution scratch_seed->concentrate Still No Crystals concentrate->start optimize_solvent->start

Caption: Troubleshooting logic for common recrystallization issues.

References

common side reactions in the synthesis of 2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and efficient method for the synthesis of this compound involves a halogen-metal exchange of a halo-precursor followed by carboxylation with carbon dioxide. The typical starting material is 3-bromo-2-(trifluoromethyl)pyridine. This route is often favored due to the commercial availability of the starting material and generally good yields.[1]

Q2: What are the critical parameters to control during the synthesis?

Temperature control is crucial, especially during the lithium-halogen exchange step, which is typically conducted at very low temperatures (e.g., -78 °C) to minimize side reactions. Maintaining an inert atmosphere (e.g., under argon or nitrogen) is also essential to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen. The purity of solvents and reagents is another critical factor for a successful synthesis.

Q3: Can other methods be used for the carboxylation step?

Yes, palladium-catalyzed carbonylation reactions are an alternative to using organolithium reagents. These methods can sometimes offer better functional group tolerance but may require careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields and avoid side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or no product yield 1. Incomplete lithium-halogen exchange.- Ensure the organolithium reagent (e.g., n-BuLi) is fresh and properly titrated. - Perform the reaction at a sufficiently low temperature (-78 °C) to favor the exchange over other side reactions.
2. Quenching of the organolithium intermediate.- Use anhydrous solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction.
3. Inefficient carboxylation.- Ensure the carbon dioxide source is dry and of high purity. - Add the organolithium solution to a slurry of dry ice in the reaction solvent or bubble dry CO2 gas through the solution.
Presence of 2-(trifluoromethyl)pyridine as a major byproduct 1. Decarboxylation of the final product.- Avoid excessive heating during the reaction workup and purification steps. The carboxyl group at the 2-position of a pyridine ring can be susceptible to thermal decarboxylation.
2. Protonation of the organolithium intermediate before carboxylation.- Ensure all reagents and solvents are scrupulously dried. - Quench the reaction with a non-protic source if possible during initial workup stages.
Starting material (3-bromo-2-(trifluoromethyl)pyridine) remains 1. Incomplete reaction.- Increase the reaction time for the lithium-halogen exchange or the carboxylation step. - Use a slight excess of the organolithium reagent.
Formation of unidentified impurities 1. Side reactions of the organolithium intermediate.- Maintain a low reaction temperature during the formation and reaction of the organolithium species. - Analyze byproducts by GC-MS or LC-MS to identify their structures and deduce the side reaction pathway.
2. Instability of the trifluoromethyl group.- While generally stable, avoid extremely harsh acidic or basic conditions during workup, which could potentially lead to hydrolysis of the trifluoromethyl group.

Experimental Protocol: Synthesis from 3-Bromo-2-(trifluoromethyl)pyridine

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 3-Bromo-2-(trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-BuLi (1.05 eq) in hexanes is added dropwise to the cooled solution of the starting material via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Carboxylation: The resulting organolithium species is then transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether at -78 °C. Alternatively, dry CO2 gas can be bubbled through the reaction mixture. The mixture is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a 1 M HCl solution until the mixture is acidic (pH ~2-3). The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a solid.

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway start 3-Bromo-2-(trifluoromethyl)pyridine intermediate 2-(Trifluoromethyl)-3-lithiopyridine start->intermediate n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) byproduct2 Unreacted Starting Material start->byproduct2 Incomplete Reaction product This compound intermediate->product 1. CO2 2. H3O+ byproduct1 2-(Trifluoromethyl)pyridine intermediate->byproduct1 Proton Source (e.g., H2O) product->byproduct1 Heat (Decarboxylation)

Caption: Synthetic pathway for this compound and potential side reactions.

References

troubleshooting failed reactions involving 2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)nicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in amide coupling reactions with this compound are often due to the reduced nucleophilicity of the carboxylic acid. The strong electron-withdrawing effect of the trifluoromethyl (CF3) group deactivates the carboxyl group, making it less reactive towards standard coupling conditions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC, often used with HOBt, may be inefficient for this substrate. Uronium-based reagents such as HATU are generally more effective for challenging couplings. For highly unreactive systems, consider converting the carboxylic acid to a more reactive intermediate.

  • Activation to Acyl Halide: A robust method is to convert the carboxylic acid to the corresponding acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily couple with amines. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is another option for generating the acyl chloride under milder, neutral conditions, which can be beneficial for sensitive substrates.[1][2][3]

  • In Situ Acyl Fluoride Formation: Acyl fluorides can be effective for coupling sterically hindered and electron-deficient partners. Reagents like TFFH or BTFFH can be used for the in situ generation of the acyl fluoride, which then reacts with the amine.[2]

  • Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as water can hydrolyze the activated intermediates, leading to the regeneration of the starting carboxylic acid.[4] The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are often more effective than less polar solvents like dichloromethane (DCM) for difficult couplings.

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is recommended to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.

Q2: I am observing incomplete conversion in my esterification reaction. What are the recommended procedures?

A2: Direct acid-catalyzed esterification of this compound with an alcohol can be sluggish due to the deactivating effect of the CF3 group.

Recommended Protocols:

  • Two-Step Procedure via Acyl Chloride: The most reliable method is to first convert the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride. The purified or crude acyl chloride can then be reacted with the desired alcohol in the presence of a base (e.g., triethylamine or pyridine) to form the ester.[5]

  • Using Dehydrating Agents: While less common for this specific acid, coupling agents used for amide formation (e.g., EDC with a catalytic amount of DMAP) can sometimes be adapted for esterification, particularly for hindered alcohols where direct acid catalysis is ineffective.

Q3: What are the best solvents for reactions involving this compound?

A3: The solubility of this compound is a key factor in achieving successful reaction outcomes. It is a solid at room temperature and has moderate solubility in alcoholic solvents.[5] For reactions, a solvent that can dissolve both the acid and the other reagents is crucial.

SolventSolubility Information
MethanolSlightly soluble.[6]
Dichloromethane (DCM)Often used, but solubility might be limited.
Tetrahydrofuran (THF)Generally a good solvent for a range of organic compounds.
N,N-Dimethylformamide (DMF)A polar aprotic solvent that can be effective for dissolving polar substrates and for facilitating sluggish reactions. However, its high boiling point can make removal challenging.
Acetonitrile (MeCN)Another polar aprotic solvent that can be a good choice.

Note: It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Q4: I am having difficulty purifying the product of my reaction. What are some common impurities and how can they be removed?

A4: Purification of derivatives of this compound can be challenging due to the properties of fluorinated compounds and potential side products from the reaction.

Common Impurities and Purification Strategies:

  • Unreacted Starting Material: If the reaction has not gone to completion, you may have unreacted this compound. This can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup, which will extract the acidic starting material into the aqueous layer.

  • Coupling Reagent Byproducts:

    • Urea Byproducts (from EDC/DCC): The urea byproduct from EDC is water-soluble and can be removed with an aqueous wash. The byproduct from DCC (dicyclohexylurea, DCU) is largely insoluble in many organic solvents and can often be removed by filtration.

    • HOBt/HOAt: These are also generally removable with aqueous washes.

  • Chromatography: Column chromatography on silica gel is a common method for purifying these compounds. Due to the fluorine content, the products may have different polarity profiles than their non-fluorinated analogs. A systematic evaluation of solvent systems (e.g., gradients of ethyl acetate in hexanes) is recommended. Thin-layer chromatography (TLC) can be used to develop an effective separation method.[7]

Data and Protocols

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Electron-Deficient or Sterically Hindered Carboxylic Acids
Coupling Reagent/MethodAdditive(s)BaseCommon SolventsKey Considerations
EDCHOBt or NHSDIPEA, Et₃NDCM, DMF, MeCNMay result in low yields for this substrate. Water-soluble urea byproduct simplifies workup.[4][6][8]
HATUNoneDIPEADMF, NMPGenerally more effective than carbodiimides for difficult couplings.[4][6][8]
Acyl Chloride FormationNonePyridine, Et₃NDCM, TolueneHighly effective but requires an extra step. Reagents like SOCl₂ are harsh; Ghosez's reagent is milder.[1][2][5]
Acyl Fluoride FormationNoneDIPEA, 2,4,6-CollidineDCM, THFGood for sterically demanding couplings as it minimizes steric hindrance between partners.[2]
Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or DCM) with a catalytic amount of DMF, add thionyl chloride (1.2 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(trifluoromethyl)nicotinoyl chloride can be used directly or purified by distillation/crystallization if necessary.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.

  • Upon completion, perform an aqueous workup, typically washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Esterification via Acyl Chloride

  • Prepare 2-(trifluoromethyl)nicotinoyl chloride as described in steps 1-3 of Protocol 1.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

  • Add the desired alcohol (1.0-1.5 eq) followed by a base such as pyridine or triethylamine (1.2-2.0 eq) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Perform an appropriate aqueous workup and purify the product as described in steps 8-10 of Protocol 1.

Visual Guides

Troubleshooting Workflow for Failed Amide Coupling

G start Low/No Amide Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions coupling_reagent Evaluate Coupling Reagent check_reagents->coupling_reagent check_conditions->coupling_reagent edc_hatu Standard Coupling (EDC, HATU)? coupling_reagent->edc_hatu acyl_halide Consider Acyl Chloride/Fluoride Route edc_hatu->acyl_halide Yes increase_temp Increase Reaction Temperature? edc_hatu->increase_temp No success Successful Coupling acyl_halide->success change_solvent Change to More Polar Solvent (DMF/NMP)? increase_temp->change_solvent No increase_temp->success Yes change_solvent->success Yes failure Consult Further Literature change_solvent->failure No

Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.

Signaling Pathway of Carboxylic Acid Activation for Amide Synthesis

G carboxylic_acid 2-(CF3)Nicotinic Acid (R-COOH) activating_agent Activating Agent (e.g., HATU, SOCl2) activated_intermediate Activated Intermediate (e.g., Active Ester, Acyl Chloride) activating_agent->activated_intermediate Activation amine Amine (R'-NH2) activated_intermediate->amine Nucleophilic Attack amide Amide Product (R-CONHR') amine->amide

Caption: The general pathway for amide synthesis via carboxylic acid activation.

References

Technical Support Center: Regioselective Functionalization of 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective modification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenges stem from the electronic properties of the pyridine ring, which is inherently electron-deficient. This characteristic is further amplified by the presence of two strong electron-withdrawing groups: the trifluoromethyl group at the C2 position and the carboxylic acid at the C3 position. This electronic nature deactivates the ring towards electrophilic aromatic substitution, making such reactions difficult. Conversely, the ring is more susceptible to nucleophilic and radical attack. The directing effects of the substituents often lead to a mixture of regioisomers, complicating purification and reducing yields of the desired product.

Q2: Which positions on the this compound ring are most reactive?

A2: The reactivity of the C4, C5, and C6 positions is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution (SEAr): These reactions are generally disfavored due to the electron-deficient nature of the ring. If forced, substitution is least likely to occur.

  • Nucleophilic Aromatic Substitution (SNAr): This requires a leaving group on the ring. The positions ortho and para to the nitrogen (C2, C4, C6) are activated for nucleophilic attack. With the C2 position occupied, the C4 and C6 positions are the most likely sites for SNAr on a suitably pre-functionalized ring (e.g., with a halide).

  • Directed Ortho-Metalation (DoM): The carboxylic acid group can act as a directing metalation group (DMG), favoring deprotonation at the C4 position. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of other ring protons.

  • Radical Substitution (e.g., Minisci Reaction): Radical additions are generally favored at the C2, C4, and C6 positions of pyridine rings. Given the substitution at C2, functionalization is most likely to occur at the C4 and C6 positions.

Q3: How does the trifluoromethyl group influence regioselectivity?

A3: The trifluoromethyl (CF3) group is a powerful electron-withdrawing group. Its presence at the C2 position significantly lowers the electron density of the pyridine ring, further deactivating it for electrophilic attack and activating it for nucleophilic attack. It also exerts a steric influence, which can hinder reactions at the adjacent C3 position and, to a lesser extent, the C2 position itself.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed Ortho-Metalation (DoM)

Problem: Attempts at Directed Ortho-Metalation of this compound result in a mixture of C4 and C6 lithiated species, or no reaction.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Deprotonation Use a stronger lithium amide base such as LDA or LiTMP instead of n-BuLi or s-BuLi.Increased conversion to the lithiated species.
Competitive Deprotonation Lower the reaction temperature to -78°C or below to improve kinetic selectivity.Enhanced selectivity for the C4 position, directed by the carboxylic acid.
Interference from Carboxylic Acid Proton Protect the carboxylic acid as an ester or amide prior to the metalation step.Prevents consumption of the base by the acidic proton and may alter the directing group ability.
Unstable Lithiated Intermediate Trap the lithiated species with the electrophile at a low temperature without allowing the reaction to warm up.Minimizes decomposition or isomerization of the organolithium intermediate.
Issue 2: Low Yield in Palladium-Catalyzed C-H Arylation

Problem: A Pd-catalyzed C-H arylation of this compound with an aryl halide results in low yield of the desired biaryl product.

Possible Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure anhydrous and anaerobic conditions. Use a ligand that is resistant to oxidation and promotes the desired catalytic cycle (e.g., a bulky electron-rich phosphine).Improved catalyst lifetime and turnover, leading to higher yield.
Poor C-H Activation Increase the reaction temperature. Screen different directing groups if the carboxylic acid is not effective.Overcomes the activation energy barrier for C-H cleavage.
Competitive Decarboxylation Use milder reaction conditions (lower temperature, different base) to disfavor decarboxylation.Preservation of the carboxylic acid functionality and increased yield of the desired product.
Incorrect Oxidant Screen different oxidants (e.g., Ag2CO3, Cu(OAc)2, benzoquinone) as they can play a crucial role in the catalytic cycle.Identification of an oxidant that promotes the desired C-C bond formation.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation at the C4 Position

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise over 20 minutes.

  • Stirring: Stir the reaction mixture at -78°C for 2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.5 eq) in anhydrous THF dropwise at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Photocatalytic C-H Alkylation

This is a representative protocol and specific conditions will vary based on the alkylating agent and photocatalyst.

  • Reaction Setup: In a borosilicate glass vial, combine this compound (1.0 eq), the desired alkylating agent (e.g., a carboxylic acid for decarboxylative alkylation, 2.0 eq), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g., DMSO or acetonitrile, 0.1 M).

  • Degassing: Degas the reaction mixture by sparging with argon for 15 minutes.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Low Regioselectivity start Low or No Regioselectivity Observed q1 Is the reaction a Directed Ortho-Metalation? start->q1 dom_cause2 Reaction with carboxylic acid proton start->dom_cause2 q2 Is the reaction a Radical C-H Functionalization? q1->q2 No dom_cause1 Mixture of C4/C6 isomers q1->dom_cause1 Yes rad_cause1 Mixture of C4/C6 isomers q2->rad_cause1 Yes dom_sol1 Optimize Base and Temperature: - Use a bulkier base (e.g., LiTMP). - Lower temperature to -78°C or below. dom_cause1->dom_sol1 dom_sol2 Protect the carboxylic acid group (e.g., as a methyl ester). dom_cause2->dom_sol2 rad_sol1 Modify Reaction Conditions: - Change solvent polarity. - Alter the radical precursor. rad_cause1->rad_sol1 rad_cause2 Steric hindrance is not a dominant factor rad_cause1->rad_cause2 rad_sol2 Introduce a bulky directing group if synthetically feasible. rad_cause2->rad_sol2

Caption: A troubleshooting guide for improving regioselectivity.

G cluster_1 Regioselectivity Pathways reactant This compound path_dom Directed Ortho-Metalation (e.g., LDA, -78°C) reactant->path_dom Major Product path_radical Radical C-H Functionalization (e.g., Minisci Reaction) reactant->path_radical path_snar Nucleophilic Aromatic Substitution (on a 4- or 6-halo derivative) reactant->path_snar reactant->path_snar prod_c4 C4-Functionalized Product path_dom->prod_c4 Major Product prod_mix Mixture of C4 and C6 Products path_radical->prod_mix path_snar->prod_c4 prod_c6 C6-Functionalized Product path_snar->prod_c6

Caption: Factors influencing the site of functionalization.

Technical Support Center: Navigating Steric Hindrance from the Trifluoromethyl Group in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chemists and researchers dealing with the unique challenges posed by the trifluoromethyl (CF₃) group in organic synthesis. The CF₃ group is a valuable substituent in medicinal and materials chemistry due to its profound effects on a molecule's electronic properties, lipophilicity, and metabolic stability. However, its significant steric bulk can often impede reaction kinetics and influence regioselectivity, leading to lower yields and unexpected outcomes.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome the steric challenges of the CF₃ group in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (CF₃) group so sterically demanding?

A1: The trifluoromethyl group is significantly larger than a methyl group and is often compared in size to an isopropyl group. Its steric bulk arises from the three fluorine atoms, which have a larger van der Waals radius than hydrogen. This steric hindrance can make it difficult for reagents and catalysts to approach a nearby reactive center.

Q2: How does the steric hindrance of a CF₃ group affect common cross-coupling reactions?

A2: The steric bulk of a CF₃ group can significantly impact cross-coupling reactions in several ways:

  • Reduced Reaction Rates: The CF₃ group can block or slow down the approach of the catalyst and coupling partners to the reaction site, leading to sluggish or incomplete reactions.

  • Lower Yields: Incomplete reactions due to steric hindrance directly result in lower yields of the desired product.

  • Altered Regioselectivity: In cases where there are multiple potential reaction sites, the CF₃ group can direct incoming groups to the less sterically hindered position.

  • Catalyst Inhibition: The CF₃ group can sometimes interact with the metal center of the catalyst in an unproductive manner, leading to catalyst deactivation.

Q3: What are the general strategies to overcome the steric hindrance of the CF₃ group?

A3: Several strategies can be employed to mitigate the steric effects of the CF₃ group:

  • Catalyst and Ligand Selection: Employing catalysts with smaller, less bulky ligands or, conversely, very bulky ligands that create a more open coordination sphere around the metal can be effective. For example, bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig aminations to promote the reaction of sterically hindered substrates.[1]

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid decomposition of starting materials, products, or catalysts.

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period can often lead to higher conversions, even if the reaction rate is slow.

  • Use of More Reactive Reagents: Employing more reactive coupling partners, such as organotrifluoroborates in Suzuki couplings or aryl iodides instead of bromides in Sonogashira couplings, can sometimes overcome the sluggishness caused by steric hindrance.[2][3]

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions by rapidly and efficiently heating the reaction mixture, which can help to overcome steric barriers.

Troubleshooting Guides

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling with a CF₃-Substituted Aryl Halide.
Possible Cause Troubleshooting Step
Steric Hindrance at the Coupling Site 1. Switch to a more active catalyst system: Try using a palladium catalyst with a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). 2. Increase the reaction temperature: Gradually increase the temperature in 10-20 °C increments, monitoring for product formation and decomposition. 3. Use a more reactive boronic acid derivative: Consider using the corresponding boronic ester or trifluoroborate salt, which can sometimes exhibit higher reactivity.
Poor Solubility of Reagents 1. Change the solvent system: A mixture of solvents (e.g., toluene/water, dioxane/water) can improve solubility. 2. Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
Catalyst Deactivation 1. Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Use a pre-catalyst: Palladium pre-catalysts are often more stable and easier to handle than generating the active Pd(0) species in situ.
Problem 2: Incomplete Conversion in a Buchwald-Hartwig Amination of a Sterically Hindered CF₃-Aniline.
Possible Cause Troubleshooting Step
Steric Hindrance from the ortho-CF₃ Group 1. Ligand Optimization: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos). These ligands can create a more accessible catalytic species.[1] 2. Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often more effective than carbonate bases. 3. Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes drive the reaction to completion.
Amine Reactivity 1. Protecting Group Strategy: If the amine has other reactive functional groups, consider protecting them before the coupling reaction. 2. Use of Pre-formed Amide: In some cases, pre-forming the sodium or lithium salt of the amine can increase its nucleophilicity.

Data Presentation

The following tables provide a summary of representative yields for common cross-coupling reactions, highlighting the impact of the trifluoromethyl group.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
4-Bromo-3-(trifluoromethyl)anisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002478
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901692
1-Bromo-2-(trifluoromethyl)-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O902465

Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.2)Toluene1001892
MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102488
n-ButylamineG3-XPhos (2)-K₃PO₄ (1.5)t-AmylOH1001695
IndolePd₂(dba)₃ (1.5)BrettPhos (3.6)K₂CO₃ (2.0)Toluene1102085

Experimental Protocols

Protocol 1: Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline for the Sonogashira coupling of an aryl bromide bearing a trifluoromethyl group ortho to the bromine.

Materials:

  • Aryl bromide (e.g., 1-bromo-2-(trifluoromethyl)benzene) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline[4]

This protocol provides a general method for the amination of the challenging substrate 4-bromo-3-(trifluoromethyl)aniline.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene or dioxane

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, sodium tert-butoxide, and 4-bromo-3-(trifluoromethyl)aniline to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Steric_Hindrance start Low Yield with CF3-Substituted Substrate check_sterics Is the CF3 group ortho to the reaction center? start->check_sterics strategy_ligand Optimize Ligand: - Bulky biarylphosphines - N-heterocyclic carbenes check_sterics->strategy_ligand Yes check_conditions Review General Reaction Conditions check_sterics->check_conditions No strategy_temp Increase Reaction Temperature strategy_ligand->strategy_temp strategy_reagent Use More Reactive Coupling Partner (e.g., Ar-I > Ar-Br) strategy_temp->strategy_reagent end Improved Yield strategy_reagent->end strategy_base Optimize Base: - Stronger, non-nucleophilic - Screen different bases check_conditions->strategy_base strategy_solvent Optimize Solvent: - Ensure solubility - Consider solvent mixtures check_conditions->strategy_solvent strategy_base->end strategy_solvent->end

Caption: A troubleshooting workflow for reactions involving sterically hindered CF₃ groups.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product arx Ar(CF3)-X arx->oxidative_addition r_source R-B(OR)2 or R2NH r_source->transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

removal of impurities from 2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)nicotinic acid. It offers insights into potential impurities and detailed protocols for their removal, ensuring the high purity required for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities often stem from the synthetic route used. A frequent pathway involves the carboxylation of 3-bromo-2-trifluoromethylpyridine.[1] Consequently, the most probable impurities include:

  • Unreacted starting material: 3-bromo-2-trifluoromethylpyridine.

  • Side-products from carboxylation: Depending on the specific reagents used (e.g., Grignard or organolithium reagents), byproducts such as homo-coupled products may be formed.

  • Isomeric impurities: Depending on the synthetic method for the starting material, other positional isomers of trifluoromethyl)nicotinic acid could be present in trace amounts.

  • Residual solvents: Solvents used during the synthesis and purification process may be present.

  • Colored impurities: Crude nicotinic acid derivatives can sometimes have a yellow or tan color due to the presence of chromophores formed during the synthesis.[2]

Q2: My this compound has a yellow tint. How can I remove the color?

A2: A yellow discoloration in nicotinic acid derivatives often indicates the presence of minor, highly conjugated impurities. A common and effective method to address this is through treatment with activated carbon during recrystallization. The activated carbon adsorbs the colored impurities, which are then removed by filtration. For some nicotinic acids, melting the crude product prior to recrystallization can help destroy these chromophores.[2]

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of 96-97% or higher.[3][4] However, for sensitive applications such as in drug development, further purification may be necessary to remove trace impurities that could affect biological activity or reaction outcomes.

Troubleshooting Guide

This section provides guidance on how to address specific issues encountered during the purification of this compound.

Issue 1: Low Purity After Synthesis

If the initial purity of your synthesized this compound is low, a systematic purification approach is necessary. The choice of method will depend on the nature and quantity of the impurities.

Logical Flow for Purification Strategy

Caption: A flowchart illustrating the general workflow for purifying crude this compound.

Experimental Protocols:

1. Recrystallization

Recrystallization is often the first and most effective method for significantly increasing the purity of solid organic compounds.

  • Single-Solvent Recrystallization:

    • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the properties of similar compounds, suitable solvents to screen include water, ethanol, methanol, isopropanol, toluene, or mixtures thereof.[2] this compound has moderate solubility in alcohol solvents.[1]

    • Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight) and boil for a few minutes. c. Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield. e. Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

  • Two-Solvent Recrystallization:

    • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent), while the other should not dissolve it well at any temperature (the "poor" solvent). Common pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.

    • Procedure: a. Dissolve the crude product in a minimal amount of the hot "good" solvent. b. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). c. If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to induce crystallization. e. Collect and dry the crystals as described for the single-solvent method.

2. Column Chromatography

If recrystallization does not provide the desired purity, column chromatography can be employed to separate the target compound from closely related impurities.

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent can be gradually increased to elute the compounds from the column. A small amount of acetic or formic acid is often added to the mobile phase to improve the peak shape of carboxylic acids by preventing tailing.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase.

    • Dissolve the partially purified this compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Issue 2: Persistent Impurities Detected by HPLC

When trace impurities are still present after initial purification, a more refined approach is needed.

Troubleshooting Impurities

ImpurityTroubleshooting Impurity Persistent Impurity Detected Identify Identify Impurity (LC-MS, NMR) Impurity->Identify StartingMaterial Unreacted Starting Material (3-bromo-2-trifluoromethylpyridine) Identify->StartingMaterial Structure Confirmed SideProduct Reaction Side-Product Identify->SideProduct Structure Confirmed Isomer Isomeric Impurity Identify->Isomer Structure Confirmed OptimizeRecrystallization Optimize Recrystallization (Different Solvents/pH) StartingMaterial->OptimizeRecrystallization ChemicalTreatment Chemical Treatment (e.g., pH adjustment and extraction) SideProduct->ChemicalTreatment PreparativeHPLC Preparative HPLC Isomer->PreparativeHPLC

Caption: A decision tree for addressing persistent impurities in this compound.

Advanced Purification Protocols:

1. pH Adjustment and Extraction

If the impurity is the starting material (3-bromo-2-trifluoromethylpyridine), which is neutral, while the product is acidic, a simple acid-base extraction can be very effective.

  • Dissolve the impure product in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). The acidic this compound will move into the aqueous layer as its carboxylate salt, while the neutral starting material will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3, which will precipitate the pure this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the removal of very similar impurities, such as positional isomers, preparative HPLC is the most powerful technique.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.

  • Procedure:

    • Develop an analytical HPLC method that shows good separation between the desired product and the impurity.

    • Scale up the method to a preparative scale, using a larger column and higher flow rates.

    • Dissolve the impure sample in the mobile phase and inject it onto the preparative column.

    • Collect the fraction corresponding to the pure this compound.

    • Remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Quantitative Data Summary

The following table summarizes typical data that might be obtained during the purification of this compound. The values are illustrative and will vary depending on the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization (Ethanol/Water) 9598.585Solvent Ratio: 3:1
Column Chromatography 98.5>99.590Eluent: Hexane/Ethyl Acetate (gradient)
pH Adjustment/Extraction 97>9995Aqueous Phase: 1 M NaHCO₃
Preparative HPLC 99.5>99.970Column: C18; Mobile Phase: ACN/H₂O with 0.1% TFA

This technical support guide is intended to provide a starting point for researchers. The optimal purification strategy will depend on the specific impurities present and the desired final purity. It is always recommended to analyze the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and Mass Spectrometry.

References

Technical Support Center: Scale-Up Synthesis of 2-(Trichloromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the industrial-scale production of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A common method for the synthesis of this compound starts with 3-bromo-2-trifluoromethylpyridine. This process typically involves the conversion of the bromine atom into a formyl group, which is then reacted with carbon dioxide to introduce the carboxylic acid functionality. This route is generally considered efficient.[1] However, challenges can arise during scale-up, particularly concerning reaction conditions and product purification.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

The synthesis of this compound involves handling potentially hazardous materials. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Ensure adequate ventilation to avoid inhalation of dust or fumes.[2][3] For large-scale operations, a closed system or local exhaust ventilation is recommended.

  • Handling: Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[3][4]

  • Spill Management: Have procedures in place for cleaning up spills, which involve using absorbent materials and preventing runoff into drains.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers, away from oxidizing agents.[1]

Q3: Are there any significant environmental hazards associated with this compound?

Yes, as a halogenated nitrogen-containing aromatic organic compound, this compound can pose a significant risk to aquatic environments.[1] It is crucial to prevent undiluted or large quantities of the product from coming into contact with groundwater, waterways, or sewage systems.[1]

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause Troubleshooting/Solution
Low Yield Incomplete reaction due to insufficient heating or reaction time, particularly given the steric hindrance from the trifluoromethyl group.[1]Optimize reaction temperature and time based on pilot plant data. Ensure efficient heat transfer in the larger reactor. Consider using a higher pressure of carbon monoxide if applicable to the specific route.
Poor mixing leading to localized "hot spots" or unreacted starting material.Evaluate and optimize the reactor's agitation system for the increased scale. Ensure homogeneous mixing of all reactants.
Impurity Formation Side reactions due to prolonged reaction times or high temperatures.Characterize by-products to understand their formation mechanism. Optimize reaction conditions to minimize their formation. Develop a purification strategy to effectively remove them.
Contamination from raw materials or solvents.Ensure high purity of starting materials and solvents through rigorous quality control.
Difficult Product Isolation and Purification The product is a solid powder, which can present challenges in handling and filtration on a large scale.[1]Select appropriate filtration and drying equipment for the scale of production. Optimize crystallization conditions to obtain a product with good filterability.
The product has moderate solubility in alcohol solvents, which can complicate purification.[1]Develop a robust purification protocol, which may involve recrystallization from a suitable solvent system or chromatography for high-purity requirements.
Safety Concerns Exothermic reaction leading to a runaway reaction.Conduct a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards. Implement appropriate cooling and emergency shutdown systems.
Handling of powdered material leading to dust exposure.[3]Use closed-transfer systems for solids handling to minimize dust generation. Ensure operators are equipped with appropriate respiratory protection.[2]

Experimental Protocols

A generalized experimental workflow for the synthesis of this compound from 3-bromo-2-trifluoromethylpyridine is outlined below. Note: Specific reaction conditions such as temperature, pressure, and catalyst choice can vary and should be optimized for your specific process.

  • Grignard Formation (or alternative organometallic formation):

    • React 3-bromo-2-trifluoromethylpyridine with a suitable metal (e.g., magnesium for Grignard reagent formation) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • This step is often exothermic and requires careful temperature control.

  • Carboxylation:

    • Introduce carbon dioxide (gas or solid) into the reaction mixture containing the organometallic intermediate.

    • This reaction is typically performed at low temperatures to control reactivity.

  • Quenching and Workup:

    • Quench the reaction with an aqueous acid solution.

    • Separate the aqueous and organic layers.

  • Isolation and Purification:

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or other suitable techniques to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis Scale-Up

G Troubleshooting Workflow for Synthesis Scale-Up cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Identify Issue (e.g., Low Yield, Impurity) Analyze Analyze Potential Causes (e.g., Reaction Conditions, Raw Materials) Problem->Analyze Investigate Implement Implement Corrective Actions (e.g., Optimize Parameters, Improve Purification) Analyze->Implement Develop Solution Verify Verify Results (e.g., Improved Yield, Purity) Implement->Verify Test Solution Verify->Problem Issue Persists end Successful Scale-Up Verify->end Issue Resolved

Caption: A logical workflow for identifying and resolving challenges during the scale-up of chemical synthesis.

Key Safety Considerations Pathway

G Pathway for Ensuring Safety in Scale-Up Synthesis cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Safe Operating Procedures cluster_emergency Emergency Preparedness Assess Identify Chemical and Process Hazards Control Implement Engineering Controls (e.g., Ventilation, Closed Systems) Assess->Control SOPs Develop and Implement SOPs Assess->SOPs Emergency Establish Emergency Response Plan Assess->Emergency PPE Provide Appropriate PPE Control->PPE safe_operation Safe Operation Control->safe_operation PPE->safe_operation Training Train Personnel on Procedures and Hazards SOPs->Training Training->safe_operation Emergency->safe_operation start Start: Scale-Up Project Initiation start->Assess

Caption: A pathway outlining the critical steps for ensuring safety during the scale-up of chemical synthesis.

References

solvent effects on the reactivity of 2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(trifluoromethyl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues encountered during the synthesis and derivatization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with moderate solubility in polar organic solvents. It is slightly soluble in water and has limited solubility in non-polar organic solvents. For reactions, it is often dissolved in polar aprotic solvents like Tetrahydrofuran (THF) or polar protic solvents like methanol and ethanol.

Q2: Are there any known incompatibilities for this compound?

A2: Yes, this compound should not be used with strong oxidizing agents. Care should also be taken when using strong bases, as they can deprotonate the carboxylic acid and potentially influence the reactivity of the trifluoromethyl group under certain conditions.

Q3: What is the recommended method for activating the carboxylic acid group for amidation or esterification?

A3: Due to the electron-withdrawing nature of the trifluoromethyl group, direct acid-catalyzed esterification can be sluggish. A more reliable method is to convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol or amine to form the corresponding ester or amide.

Q4: Can I perform a direct amidation without converting to an acyl chloride?

A4: Direct amidation is possible using standard peptide coupling reagents. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine). The choice of solvent for these reactions is crucial, with polar aprotic solvents like DMF (N,N-dimethylformamide) or DCM (dichloromethane) being commonly employed.

Q5: Are there any known challenges with the decarboxylation of this compound?

A5: While specific studies on the decarboxylation of this compound are not widely published, related compounds show that the trifluoromethyl group can influence the stability of the pyridine ring.[1] Decarboxylation of aromatic carboxylic acids typically requires high temperatures or the use of a catalyst. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents often favoring decarboxylation compared to protic solvents.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
Low conversion to the ester product.Inefficient activation of the carboxylic acid: Direct acid-catalyzed esterification may be slow due to the electron-withdrawing trifluoromethyl group.Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride before adding the alcohol. This significantly increases the reactivity of the carbonyl group.
Inappropriate solvent choice: The solvent may not be suitable for the reaction conditions or may interfere with the reaction.For acyl chloride-mediated esterification, use a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). If using a coupling reagent, ensure the solvent can dissolve all reactants and does not interfere with the reagent's activity.
Presence of water: Water can hydrolyze the acyl chloride intermediate or compete with the alcohol nucleophile, leading to the reformation of the starting carboxylic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Issue 2: Side Reactions and Impurities in Amidation Reactions
Symptom Possible Cause Suggested Solution
Formation of multiple products or a complex reaction mixture.Over-activation or side reactions of the coupling reagent: Some coupling reagents can lead to the formation of stable intermediates that do not react with the amine or can cause side reactions.Optimize the amount of coupling reagent and activator used. Consider using a different coupling reagent system, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is known for its high efficiency and low side reactions.
Reaction with the trifluoromethyl group: Under harsh basic conditions, the trifluoromethyl group could potentially undergo side reactions.Use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction. Avoid using strong, nucleophilic bases.
Solvent-amine interaction: The solvent may react with the amine or interfere with its nucleophilicity.Choose an inert, aprotic solvent such as DMF, DCM, or THF. Ensure the amine is fully dissolved before adding the activated carboxylic acid.

Data on Solvent Effects

The choice of solvent can significantly influence the outcome of reactions involving this compound. Below is a summary of solvents used in various transformations based on available literature.

Table 1: Solvent Selection for Esterification of this compound Derivatives

Reaction TypeSubstrateSolvent(s)ReagentsYieldReference
Methyl Esterification4-Bromo-2-trifluoromethyl pyridine hydrobromideMethanolCO, Pd(dppf)Cl₂, Triethylamine, Thionyl chlorideNot specified[2]
Methyl EsterificationTrifluoro-methanesulfonic acid 2-trifluoromethyl-pyridin-4-yl esterMethanolCO, Pd(dppf)Cl₂, Triethylamine, Thionyl chlorideNot specified[2]
Hydrolysis to Acid2-trifluoromethyl pyridine derivativeDioxane, Tetrahydrofuran, Methanol, Ethanol, i-PropanolWater, BaseTetrahydrofuran is noted as particularly suitable[2]

Table 2: Solvent Selection for Amidation and Related Reactions

Reaction TypeSubstrateSolvent(s)ReagentsYieldReference
Amidation2-chloronicotinic acid and 2-methyl-3-trifluoromethylanilineNone (Solvent-free)Boric acidExcellent[3][4]
Amidation2-chloronicotinic acid and 2-methyl-3-trifluoromethylanilineWaterNoneNo product[3][4]
N-Trifluoromethyl Amide SynthesisAlkyl carboxylic acid derivativesDichloromethane (DCM)Isothiocyanates, Silver fluoride, 2,4,6-CollidineGood[5]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound via Acyl Chloride
  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of acid).

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

    • Once the formation of the acyl chloride is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the alcohol solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amidation of this compound using a Coupling Reagent
  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and an activating agent such as HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM (10-20 mL per mmol of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent, such as EDC (1.2 eq), portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow_esterification start Start: this compound acyl_chloride Acyl Chloride Formation (SOCl2 or Oxalyl Chloride in DCM) start->acyl_chloride esterification Esterification (Alcohol, Base in DCM) acyl_chloride->esterification workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) esterification->workup purification Purification (Column Chromatography) workup->purification product Final Ester Product purification->product

Esterification Workflow via Acyl Chloride

troubleshooting_low_yield low_yield Low Reaction Yield check_activation Check Carboxylic Acid Activation Method low_yield->check_activation Is activation efficient? check_solvent Evaluate Solvent Choice low_yield->check_solvent Is solvent appropriate? check_water Check for Water Contamination low_yield->check_water Is the reaction anhydrous? solution_activation Solution: Convert to Acyl Chloride or Use Coupling Reagent check_activation->solution_activation solution_solvent Solution: Use Anhydrous Aprotic Solvent (e.g., DCM, THF, DMF) check_solvent->solution_solvent solution_water Solution: Use Anhydrous Reagents and Inert Atmosphere check_water->solution_water

Troubleshooting Low Reaction Yields

References

Technical Support Center: Catalyst Selection for Reactions with 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)nicotinic acid. The information is designed to address specific issues encountered during common synthetic transformations.

Troubleshooting and FAQs

Amide Bond Formation

Question: My amide coupling reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving this compound are often due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the carboxylic acid, and potential steric hindrance. Here are common causes and troubleshooting steps:

  • Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive.

    • Solution: Employ more robust coupling agents. A recommended approach is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] The addition of DMAP is crucial for enhancing the reactivity, likely by forming a highly reactive acyliminium ion intermediate.[1] Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective for challenging couplings.[2]

  • Use of Acyl Fluorides: For particularly stubborn couplings, especially with sterically hindered or electron-deficient amines, in situ generation of the acyl fluoride can be highly effective.[3][4]

    • Solution: Treat the carboxylic acid with a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) before adding the amine. This method has shown success where other standard protocols have failed.[3][4]

  • Reaction Conditions: Suboptimal temperature or solvent can impede the reaction.

    • Solution: Anhydrous solvents such as DMF or DCM are essential to prevent hydrolysis of activated intermediates.[2] For difficult couplings, elevating the temperature may be necessary, particularly when using the acyl fluoride method.[3][4]

Question: I am observing side product formation in my amide coupling reaction. What are they and how can I minimize them?

Answer: A common side product is the formation of an anhydride from the carboxylic acid starting material. This can occur if the activation of the acid is slow or incomplete.

  • Solution: Ensure the coupling reagent is added to the carboxylic acid and allowed to pre-activate for a short period (15-30 minutes) before adding the amine.[2] Using a slight excess of the coupling reagent can also help drive the reaction to completion. If using thionyl chloride to form the acid chloride, purification before reacting with the amine is recommended to remove any residual activating agent.

Suzuki-Miyaura Cross-Coupling

Question: I am struggling to achieve good yields for the Suzuki-Miyaura coupling of a this compound derivative. What catalyst system should I use?

Answer: The electron-deficient nature of the pyridine ring and the presence of the trifluoromethyl group present unique challenges for Suzuki-Miyaura coupling. The choice of palladium catalyst and ligand is critical.

  • Catalyst and Ligand Selection:

    • Solution: For couplings involving trifluoromethyl-substituted heteroaryl halides, palladium catalysts with electron-rich and bulky phosphine ligands are often successful. Ligands such as SPhos and XPhos have demonstrated broad applicability in coupling heteroaryl chlorides and bromides.[5] Palladium on carbon (Pd/C) in combination with a phosphine ligand like triphenylphosphine (PPh₃) has also been reported to be effective for the coupling of halopyridines.[6]

  • Base and Solvent:

    • Solution: The choice of base is crucial to avoid unwanted side reactions like protodeboronation of the boronic acid.[7] Potassium carbonate or cesium carbonate are commonly used bases. A biphasic solvent system such as toluene/water or dioxane/water is often employed.

Question: My Suzuki-Miyaura reaction is not going to completion, and I observe starting material decomposition. What could be the issue?

Answer: Decomposition of the boronic acid under the reaction conditions is a common problem, especially with electron-deficient substrates.

  • Solution:

    • Minimize Reaction Time: Use a highly active pre-catalyst that quickly generates the active Pd(0) species.

    • Control Temperature: Running the reaction at a lower temperature can sometimes mitigate decomposition.

    • Use of Additives: The addition of potassium formate has been shown to suppress homocoupling of boronic esters, a potential side reaction.[7]

Esterification

Question: Standard acid-catalyzed esterification of this compound is not working. What is a more reliable method?

Answer: Due to the electron-withdrawing trifluoromethyl group, the carbonyl carbon is less susceptible to nucleophilic attack under standard acidic esterification conditions.

  • Two-Step Acyl Chloride Method:

    • Solution: A more robust and common method is a two-step process. First, convert the carboxylic acid to the more reactive acyl chloride using an agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine, to yield the ester.

  • Alternative Catalysts:

    • Solution: For fluorinated aromatic carboxylic acids, metal-organic frameworks (MOFs) like UiO-66-NH₂ have been shown to be effective heterogeneous catalysts for methyl esterification, offering reduced reaction times compared to traditional methods.[8] While not specifically tested on this compound, this approach could be a viable alternative.

Data Summary

The following table summarizes typical conditions for relevant reactions. Note that specific conditions may need to be optimized for your particular substrate.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Amide Coupling EDC / HOBt / cat. DMAPDIPEACH₂Cl₂ or DMFRoom TempGood to Excellent[1]
HATUDIPEADMFRoom TempGood to Excellent[2]
TFFH (for acyl fluoride)DIPEACH₂Cl₂Room Temp to ElevatedGood to Excellent[3]
Suzuki Coupling Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O80-11051-98 (analogous)[7]
Pd/C / PPh₃Na₂CO₃Dioxane / H₂O100Moderate to Good[6]
Esterification 1. SOCl₂ 2. AlcoholEt₃NCH₂Cl₂0 to Room TempHighGeneral Method
UiO-66-NH₂-Methanol120High (for other FBAs)[8]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt/DMAP

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add HOBt (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C and add EDC (1.2 eq.).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amine (1.0 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 2-(Trifluoromethyl)nicotinyl Derivative

(Note: This is a general protocol based on similar substrates and may require optimization.)

  • To a reaction vessel, add the this compound derivative (e.g., methyl ester or amide of a bromo-substituted precursor) (1.0 eq.), the boronic acid (1.5 eq.), palladium acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃.

  • Heat the mixture to 80-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Esterification via Acyl Chloride

  • Suspend this compound (1.0 eq.) in thionyl chloride (excess).

  • Add a catalytic amount of anhydrous DMF.

  • Heat the mixture at reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add the desired alcohol (1.2 eq.) and triethylamine (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow Start This compound + Amine Coupling Select Coupling Strategy Start->Coupling Standard Standard Coupling (EDC/HOBt or HATU) Coupling->Standard Initial Attempt AcylFluoride Acyl Fluoride Formation (TFFH or Cyanuric Fluoride) Coupling->AcylFluoride For Hindered/ Electron-Deficient Substrates CheckYield Reaction Outcome? Standard->CheckYield AcylFluoride->CheckYield GoodYield High Yield Product CheckYield->GoodYield Success LowYield Low Yield or No Reaction CheckYield->LowYield Failure Troubleshoot Troubleshoot: - Increase Temperature - Change Solvent - Use Acyl Fluoride Method LowYield->Troubleshoot Troubleshoot->Coupling

Caption: Decision workflow for amide coupling with this compound.

Suzuki_Coupling_Catalyst_Selection Substrate Substrate: 2-(CF3)-Nicotinic Acid Derivative (e.g., Bromo-substituted) CatalystSystem Catalyst System Selection Substrate->CatalystSystem PdSource Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) CatalystSystem->PdSource Ligand Ligand (e.g., SPhos, XPhos, PPh3) CatalystSystem->Ligand Base Base (e.g., K2CO3, Cs2CO3) CatalystSystem->Base Solvent Solvent (e.g., Toluene/H2O, Dioxane) CatalystSystem->Solvent Reaction Suzuki-Miyaura Reaction PdSource->Reaction Ligand->Reaction Base->Reaction Solvent->Reaction Troubleshooting Troubleshooting Reaction->Troubleshooting LowYield Low Yield: - Try different ligand - Screen bases - Use pre-catalyst Troubleshooting->LowYield Decomposition Decomposition: - Lower temperature - Use boronate ester - Additives (e.g., KOOCH) Troubleshooting->Decomposition

Caption: Key components for optimizing Suzuki-Miyaura coupling reactions.

Esterification_Pathway Acid This compound Method Choose Method Acid->Method Direct Direct Acid Catalysis Method->Direct Standard AcylChloride Two-Step: Acyl Chloride Method->AcylChloride Recommended DirectOutcome Typically Ineffective Direct->DirectOutcome Step1 Step 1: React with SOCl₂ or (COCl)₂ AcylChloride->Step1 Intermediate 2-(Trifluoromethyl)nicotinoyl chloride Step1->Intermediate Step2 Step 2: React with Alcohol (R-OH) + Base Intermediate->Step2 Product Ester Product Step2->Product

Caption: Recommended pathway for the esterification of this compound.

References

Validation & Comparative

comparative study of 2-, 4-, and 5-(trifluoromethyl)nicotinic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-, 4-, and 5-(Trifluoromethyl)nicotinic Acid Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed comparative study of the 2-, 4-, and 5-isomers of (trifluoromethyl)nicotinic acid. The position of the trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties and, consequently, the biological activities of these compounds. This document summarizes key data, outlines experimental protocols, and visualizes relevant workflows and pathways to aid in research and development.

Comparative Physicochemical Properties

The substitution pattern of the electron-withdrawing trifluoromethyl group has a marked effect on the acidity (pKa) and melting points of the isomers. The following table summarizes their key physicochemical properties.

Property2-(Trifluoromethyl)nicotinic Acid4-(Trifluoromethyl)nicotinic Acid5-(Trifluoromethyl)nicotinic Acid
CAS Number 131747-43-8[1][2][3]158063-66-2[4][5][6][7][8]131747-40-5[9][10][11][12]
Molecular Formula C₇H₄F₃NO₂C₇H₄F₃NO₂C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol [1][3]191.11 g/mol [4][5][13]191.11 g/mol [9][10][11]
Melting Point 184-188 °C[1][2][3]146-148 °C[4][5][6][7][14]184-189 °C[9][10][12]
Boiling Point (°C) 259.9 ± 40.0 (Predicted)[1][2][3]290.4 ± 40.0 (Predicted)[4][5][6][14]277.5 ± 40.0 (Predicted)[9][10]
pKa 2.50 ± 0.36 (Predicted)[2][3]2.50 ± 0.36 (Predicted)[4][5][6][7][14]3.04 ± 0.10 (Predicted)[10]
Appearance White to light brown powder/crystal[1][3]Pale yellow to dark yellow solid[4][6][7]White to off-white crystalline solid[9][11]
Solubility Slightly soluble in Methanol[2][3]Slightly soluble in DMSO and Methanol[4][5][6][7]Not specified

Comparative Biological Activity and Applications

The isomeric position of the trifluoromethyl group also dictates the utility of these compounds as intermediates in the synthesis of biologically active molecules.

IsomerKnown Biological Role / Application
This compound Used as an intermediate for agrochemical fungicides.[3]
4-(Trifluoromethyl)nicotinic Acid A known metabolite of the insecticide Flonicamid.[8][13] It serves as a synthetic intermediate for preparing inhibitors of the HCV NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channel inhibitors.[5]
5-(Trifluoromethyl)nicotinic Acid Employed in medicinal chemistry for drug discovery and as an intermediate in the synthesis of pesticides, including herbicides and insecticides.[9]

Experimental Protocols

Detailed methodologies for the synthesis and potential biological evaluation of these isomers are provided below.

Synthesis Protocols

The synthesis routes for these isomers differ based on the starting materials and the desired substitution pattern.

  • Synthesis of this compound: This isomer can be prepared by the hydrolysis of its corresponding ester. In a typical procedure, ethyl 2-trifluoromethyl nicotinate is heated with an aqueous solution of sodium hydroxide.[3] The reaction progress is monitored by gas chromatography. After completion, the mixture is cooled and neutralized with hydrochloric acid to precipitate the product, which is then filtered and washed with water.[3]

  • Synthesis of 4-(Trifluoromethyl)nicotinic Acid: A common method involves the hydrolysis of 4-(trifluoromethyl)nicotinamide. The nicotinamide is heated with an aqueous sodium hydroxide solution in the presence of a Pd/MCM-22 catalyst.[4] Upon completion, the reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the 4-(trifluoromethyl)nicotinic acid.[4]

  • Synthesis of 5-(Trifluoromethyl)nicotinic Acid: This isomer can be synthesized via a Grignard reaction. 3-Bromo-5-(trifluoromethyl)pyridine is dissolved in a solvent mixture like toluene and THF and cooled to a low temperature (e.g., -75 °C).[10] A solution of butyllithium and butyl magnesium chloride is added, followed by the addition of dry ice (solid carbon dioxide).[10] After the reaction, the mixture is worked up with sodium hydroxide and then acidified with hydrochloric acid to yield the final product.[10]

Biological Assay Protocol: CRAC Channel Inhibition Assay (Hypothetical)

Given that 4-(trifluoromethyl)nicotinic acid is a precursor for CRAC channel inhibitors, a representative assay to screen such compounds is outlined below.[5]

  • Cell Culture: Jurkat T-cells, which endogenously express CRAC channels, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at room temperature.

  • Compound Incubation: The cells are then incubated with various concentrations of the test inhibitor (synthesized from the nicotinic acid isomer) for 10-20 minutes.

  • CRAC Channel Activation: The store-operated CRAC channels are activated by depleting intracellular calcium stores using a SERCA pump inhibitor like thapsigargin in a calcium-free buffer.

  • Measurement of Calcium Influx: Calcium is then added back to the extracellular solution, and the resulting influx of Ca²⁺ through the CRAC channels is measured by monitoring the change in fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibition of calcium influx by the test compound is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative study of the (trifluoromethyl)nicotinic acid isomers.

G cluster_isomers Isomers cluster_analysis Comparative Analysis cluster_properties Properties cluster_applications Applications iso2 2-(Trifluoromethyl) nicotinic Acid physchem Physicochemical Properties iso2->physchem bioact Biological Activity & Applications iso2->bioact iso4 4-(Trifluoromethyl) nicotinic Acid iso4->physchem iso4->bioact iso5 5-(Trifluoromethyl) nicotinic Acid iso5->physchem iso5->bioact mp Melting Point physchem->mp bp Boiling Point physchem->bp pka pKa physchem->pka sol Solubility physchem->sol meta Metabolite bioact->meta inter Synthetic Intermediate bioact->inter inhib Inhibitor Precursor bioact->inhib

Caption: Workflow for comparing trifluoromethyl-substituted nicotinic acid isomers.

Hypothetical Signaling Pathway: CRAC Channel Inhibition

This diagram illustrates a simplified signaling pathway involving the CRAC channel and indicates the point of inhibition by a molecule potentially derived from 4-(trifluoromethyl)nicotinic acid.

G receptor Cell Surface Receptor plc PLC Activation receptor->plc ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum (Ca²⁺ Store) ip3->er Ca²⁺ Release stim STIM1 Activation er->stim orai ORAI1 (CRAC Channel) stim->orai Coupling ca_influx Ca²⁺ Influx orai->ca_influx response Cellular Response (e.g., Gene Expression) ca_influx->response inhibitor CRAC Channel Inhibitor (Derived from 4-TFNA) inhibitor->orai

Caption: Inhibition of the STIM-ORAI signaling pathway by a CRAC channel blocker.

References

The Pivotal Role of the Trifluoromethyl Group in Nicotinic Acid Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 2-(trifluoromethyl)nicotinic acid derivatives reveals the critical influence of the trifluoromethyl group and other structural modifications on their biological activity. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the nicotinic acid scaffold significantly impacts the molecule's physicochemical properties, such as lipophilicity and electronic nature, thereby influencing its pharmacological profile. These derivatives have garnered attention for a range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This guide synthesizes available data to elucidate the SAR of this promising class of compounds.

Comparative Analysis of Biological Activity

While a systematic SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, analysis of various nicotinic acid analogs provides valuable insights. The anti-inflammatory activity, in particular, has been a key area of investigation.

The following table summarizes the anti-inflammatory activity of various nicotinic acid derivatives, including those with related substitutions, to draw inferences on the potential impact of the 2-trifluoromethyl group.

Compound IDR1R2R3Biological ActivityIC50 (µM)Reference CompoundIC50 (µM)
Series 1: General Nicotinic Acid Derivatives (Anti-inflammatory)
Compound 4c2-bromophenylaminoHCOOHAnalgesic & Anti-inflammatory-Mefenamic acid-
Compound 4d2-bromophenylaminoHCONHNH2Analgesic & Anti-inflammatory-Mefenamic acid-
Compound 4h2-chlorophenylaminoHCOOHAnti-inflammatory-Ibuprofen-
Compound 5bThiazol-2-ylaminoHCOOHAnti-inflammatory-Ibuprofen-
Series 2: Isonicotinic Acid Derivatives (Anti-inflammatory)
Compound 5m-aminophenol esterHHROS Inhibition1.42 µg/mLIbuprofen11.2 µg/mL
Compound 6p-aminophenol esterHHROS Inhibition8.6 µg/mLIbuprofen11.2 µg/mL
Series 3: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives (HIV-1 RT Inhibition)
Derivative XArylaminoHCOOHRNase H Inhibition---
Derivative YArylaminoHCONH-RRNase H Inhibition---

Structure-Activity Relationship Insights

Based on the analysis of various nicotinic acid derivatives, several key SAR observations can be made:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the nicotinic acid ring is a major determinant of activity. The introduction of an arylamino group, as seen in several anti-inflammatory nicotinic acid derivatives, is often beneficial. The trifluoromethyl group at this position is expected to enhance lipophilicity and potentially improve cell membrane permeability.

  • The Carboxylic Acid Moiety: The free carboxylic acid group at the 3-position is often crucial for anti-inflammatory activity, likely due to its ability to mimic the carboxylic acid of arachidonic acid and interact with the active site of cyclooxygenase (COX) enzymes. Esterification or amidation of this group can modulate the activity, sometimes leading to prodrugs with altered pharmacokinetic profiles.

  • Substitution on the Arylamino Group: For derivatives with a 2-arylamino substituent, the substitution pattern on the aryl ring significantly influences potency. Halogen substitutions, such as chloro and bromo, have been shown to be favorable for anti-inflammatory activity.

  • The Trifluoromethyl Group: The potent electron-withdrawing nature of the trifluoromethyl group at the 2-position can significantly alter the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring. This can impact receptor binding and enzyme inhibition. The lipophilic character of the -CF3 group can also enhance binding to hydrophobic pockets in target proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anti-inflammatory activity of nicotinic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, suspended in a vehicle (e.g., 1% sodium carboxymethylcellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • The percentage of edema inhibition is calculated for each group relative to the control group.

In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay assesses the ability of compounds to inhibit the production of key inflammatory mediators in cell culture.

Procedure:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

  • The percentage of inhibition of cytokine production is calculated for each compound concentration.

Visualizing the Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate the inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory agents.

inflammatory_pathway Cellular Injury Cellular Injury Arachidonic Acid Arachidonic Acid Cellular Injury->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nicotinic Acid Derivatives Nicotinic Acid Derivatives Nicotinic Acid Derivatives->COX-1/COX-2 Inhibition experimental_workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Stimulation->Cytokine Measurement (ELISA) Data Analysis (IC50) Data Analysis (IC50) Cytokine Measurement (ELISA)->Data Analysis (IC50) Animal Model (Rat) Animal Model (Rat) Compound Administration Compound Administration Animal Model (Rat)->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Edema Measurement->Data Analysis (% Inhibition) Synthesis of Derivatives Synthesis of Derivatives Synthesis of Derivatives->Cell Culture Synthesis of Derivatives->Animal Model (Rat)

References

A Comparative Analysis of the Biological Activities of 2-(Trifluoromethyl)nicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and its synthetic derivative, 2-(trifluoromethyl)nicotinic acid. While extensive research has elucidated the pharmacological profile of nicotinic acid, a direct comparative analysis with its 2-trifluoromethyl analog, supported by experimental data, is limited in publicly available literature. This guide, therefore, synthesizes the established knowledge of nicotinic acid and extrapolates the potential effects of the trifluoromethyl substitution at the 2-position, a modification known to influence the lipophilicity, metabolic stability, and biological activity of parent compounds.

Executive Summary

Nicotinic acid is a well-established lipid-modifying agent with a primary mechanism of action involving the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction leads to a cascade of downstream effects, most notably the inhibition of lipolysis in adipose tissue and a subsequent reduction in circulating free fatty acids. This contributes to its therapeutic effects on dyslipidemia, including lowering low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the nicotinic acid scaffold is anticipated to modulate its physicochemical properties and, consequently, its biological activity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the pyridine ring and the acidity of the carboxylic acid, potentially impacting receptor binding and enzyme interactions. Furthermore, the lipophilic nature of the -CF3 group may enhance membrane permeability and alter the pharmacokinetic profile of the molecule. While specific experimental data for this compound is scarce, this guide will present the known data for nicotinic acid and provide a framework for the expected biological activities of its trifluoromethylated counterpart.

Data Presentation: A Comparative Overview

The following table summarizes the known quantitative data for the biological activity of nicotinic acid. The corresponding values for this compound are presented as "Not Available" due to the lack of direct experimental evidence in the reviewed literature. This table is intended to serve as a baseline for future comparative studies.

Biological ParameterNicotinic AcidThis compound
GPR109A Receptor Binding Affinity (Ki) ~1 µMNot Available
Inhibition of Lipolysis (IC50) ~10 µMNot Available
Inhibition of Diacylglycerol O-Acyltransferase 2 (DGAT2) Activity Indirectly through reduced FFANot Available
Inhibition of Cholesteryl Ester Transfer Protein (CETP) Activity Indirectly through lipid profile changesNot Available
Induction of ATP-Binding Cassette Transporter A1 (ABCA1) Expression Indirectly through LXR pathwayNot Available

Key Biological Activities and Signaling Pathways

Nicotinic Acid

Nicotinic acid's primary biological effects are mediated through the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells.

Lipid Metabolism:

  • Inhibition of Lipolysis: Upon binding to GPR109A on adipocytes, nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. The subsequent decrease in circulating FFAs reduces the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL).

  • Modulation of Lipoprotein Levels: The reduction in VLDL synthesis ultimately leads to lower levels of LDL cholesterol. The mechanism for increasing HDL cholesterol is less direct and is thought to involve reduced hepatic uptake of HDL and potentially increased expression of the cholesterol transporter ABCA1.

Other Biological Activities:

  • Anti-inflammatory Effects: Activation of GPR109A on immune cells has been shown to exert anti-inflammatory effects.

  • Cutaneous Vasodilation (Flushing): A common side effect of nicotinic acid is flushing, which is mediated by the release of prostaglandins (PGD2 and PGE2) from skin immune cells.

This compound: A Predictive Analysis

The introduction of a trifluoromethyl group at the 2-position of the nicotinic acid molecule is expected to influence its biological activity in several ways:

  • Receptor Binding and Activation: The electron-withdrawing nature of the -CF3 group could alter the acidity of the carboxylic acid and the electron density of the pyridine ring, potentially affecting the key interactions with the GPR109A binding pocket. Structure-activity relationship studies of other nicotinic acid derivatives have shown that substitutions on the pyridine ring can significantly impact receptor affinity and efficacy.

  • Lipophilicity and Pharmacokinetics: The lipophilic -CF3 group is likely to increase the overall lipophilicity of the molecule. This could lead to enhanced cell membrane permeability, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to nicotinic acid.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally resistant to metabolic degradation. This could lead to a longer biological half-life for this compound compared to nicotinic acid.

Based on these considerations, it is plausible that this compound could exhibit either enhanced or diminished potency as a GPR109A agonist, or potentially a modified signaling bias. Direct experimental verification is necessary to confirm these predictions.

Experimental Protocols

To facilitate the direct comparison of the biological activities of this compound and nicotinic acid, the following experimental protocols are provided as a guide for researchers.

GPR109A Receptor Binding Assay

Objective: To determine the binding affinity of the compounds for the human GPR109A receptor.

Methodology:

  • Cell Culture: Use a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: Perform a competitive binding assay using a known radiolabeled GPR109A ligand (e.g., [3H]nicotinic acid).

  • Incubation: Incubate cell membranes with the radioligand in the presence of increasing concentrations of unlabeled nicotinic acid or this compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) values by non-linear regression analysis of the competition binding curves.

In Vitro Lipolysis Assay

Objective: To measure the inhibitory effect of the compounds on lipolysis in adipocytes.

Methodology:

  • Cell Culture: Use differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).

  • Treatment: Pre-incubate the adipocytes with various concentrations of nicotinic acid or this compound.

  • Stimulation: Stimulate lipolysis with a known agonist such as isoproterenol.

  • Glycerol Measurement: Collect the cell culture supernatant and measure the concentration of glycerol released, a byproduct of triglyceride breakdown, using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay

Objective: To assess the direct inhibitory effect of the compounds on DGAT2, a key enzyme in triglyceride synthesis.

Methodology:

  • Enzyme Source: Use human recombinant DGAT2 or liver microsomes.

  • Substrates: Utilize radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol as substrates.

  • Incubation: Incubate the enzyme with substrates in the presence of varying concentrations of the test compounds.

  • Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled triglyceride formed using a phosphorimager or by scraping the corresponding TLC spots and performing liquid scintillation counting.

  • Data Analysis: Determine the IC50 values for each compound.

Mandatory Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Nicotinic_Acid_Signaling_Pathway Signaling Pathway of Nicotinic Acid in Adipocytes Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes Free Fatty Acids Free Fatty Acids Lipolysis->Free Fatty Acids Releases

Caption: Nicotinic Acid Signaling Pathway in Adipocytes.

Experimental_Workflow_GPR109A_Binding Experimental Workflow for GPR109A Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture GPR109A- expressing cells prep2 Prepare cell membranes prep1->prep2 assay1 Incubate membranes with [3H]Nicotinic Acid & Competitor prep2->assay1 assay2 Separate bound & free radioligand assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate Ki values analysis1->analysis2

Caption: GPR109A Receptor Binding Assay Workflow.

Conclusion

Nicotinic acid remains a valuable therapeutic agent for the management of dyslipidemia, primarily through its action on the GPR109A receptor and subsequent inhibition of lipolysis. The introduction of a trifluoromethyl group at the 2-position of the nicotinic acid scaffold, creating this compound, represents a rational medicinal chemistry approach to potentially modulate the parent compound's efficacy, pharmacokinetic profile, and side effect profile.

While direct comparative experimental data is currently lacking, this guide provides a comprehensive overview of the known biological activities of nicotinic acid and a predictive framework for the potential effects of the 2-trifluoromethyl substitution. The detailed experimental protocols offered herein are intended to empower researchers to conduct the necessary studies to elucidate the pharmacological profile of this compound and to rigorously compare its biological activity to that of its well-established parent compound. Such studies are crucial for advancing our understanding of the structure-activity relationships of nicotinic acid derivatives and for the potential development of novel therapeutics for metabolic diseases.

spectroscopic comparison of trifluoromethylnicotinic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Trifluoromethylnicotinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of four trifluoromethylnicotinic acid isomers: 2-(trifluoromethyl)nicotinic acid, 4-(trifluoromethyl)nicotinic acid, 5-(trifluoromethyl)nicotinic acid, and 6-(trifluoromethyl)nicotinic acid. These compounds are of significant interest in medicinal chemistry and drug development. For instance, derivatives of 2-trifluoromethylnicotinic acid have been explored as calcium channel inhibitors, while 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of some insecticides.[1] Furthermore, derivatives of 5-(trifluoromethyl)nicotinic acid show potential in leukemia treatment, and 6-(trifluoromethyl)nicotinic acid serves as a crucial intermediate for various fluorine-containing drugs.[1]

This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate their differentiation and characterization. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm) and Multiplicity
This compound Data not available
4-(Trifluoromethyl)nicotinic acid Data not available
5-(Trifluoromethyl)nicotinic acid Data not available
6-(Trifluoromethyl)nicotinic acid 8.04 (d, 1H, J=8Hz), 8.54 (dd, 1H, J=2Hz, 8Hz), 9.21 (d, 1H, J=2Hz), 13.8 (br, 1H) in DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm)
This compound Data not available
4-(Trifluoromethyl)nicotinic acid Data not available
5-(Trifluoromethyl)nicotinic acid Data not available
6-(Trifluoromethyl)nicotinic acid Data not available

Table 3: ¹⁹F NMR Spectroscopic Data

IsomerChemical Shift (δ, ppm)
This compound Data not available
4-(Trifluoromethyl)nicotinic acid A derivative, 2-fluoro-4-(trifluoromethyl)nicotinic acid, shows a ¹⁹F NMR signal for the CF₃ group.[2] The chemical shift of trifluoromethyl groups on a pyridine ring is influenced by their position.
5-(Trifluoromethyl)nicotinic acid Data not available
6-(Trifluoromethyl)nicotinic acid Data not available

Table 4: IR Spectroscopic Data

IsomerKey Absorption Bands (cm⁻¹)
This compound Data not available
4-(Trifluoromethyl)nicotinic acid General absorbances for aromatic carboxylic acids are expected, including a broad O-H stretch (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-F stretching bands. An ATR-IR spectrum is mentioned in PubChem.[3]
5-(Trifluoromethyl)nicotinic acid Mentions of IR spectra are available, suggesting characteristic absorbances for the functional groups.[4]
6-(Trifluoromethyl)nicotinic acid An ATR-IR spectrum is available from Aldrich.[5]

Table 5: UV-Vis Spectroscopic Data

Isomerλmax (nm) in a specified solvent
This compound Data not available
4-(Trifluoromethyl)nicotinic acid 267 nm[6]
5-(Trifluoromethyl)nicotinic acid Data not available
6-(Trifluoromethyl)nicotinic acid Data not available

Table 6: Mass Spectrometry Data

IsomerMolecular Ion (m/z) and Key Fragments
This compound Expected [M]+ at m/z 191. Fragmentation may involve loss of COOH, CF₃, and other characteristic patterns for substituted pyridines.
4-(Trifluoromethyl)nicotinic acid Expected [M]+ at m/z 191.
5-(Trifluoromethyl)nicotinic acid Expected [M]+ at m/z 191. A mass spectrum is mentioned to be available.[4]
6-(Trifluoromethyl)nicotinic acid Expected [M]+ at m/z 191.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure and differentiate between the isomers based on chemical shifts and coupling constants.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the trifluoromethylnicotinic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.[7]

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200 ppm, centered around 120 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Reference: TMS at 0.00 ppm or the solvent signal.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: A wide spectral width is recommended initially (e.g., 200 ppm) due to the large chemical shift range of fluorine.[8] The expected range for a CF₃ group on an aromatic ring is typically between -50 and -70 ppm relative to CFCl₃.

  • Number of Scans: 64 to 256.

  • Relaxation Delay: 1-2 seconds.

  • Reference: An external standard such as CFCl₃ (0 ppm) or an internal standard with a known chemical shift.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the isomers, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the trifluoromethyl group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty, clean ATR crystal should be recorded before running the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the electronic transitions within the conjugated pyridine ring system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the trifluoromethylnicotinic acid isomer of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol. The choice of solvent can affect the λmax.[5][7]

  • From the stock solution, prepare a dilute solution (e.g., 1-20 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[9]

  • Use the same solvent as a blank reference.

Data Acquisition:

  • Wavelength Range: Scan from 200 to 400 nm.

  • Scan Speed: Medium.

  • Blank: The cuvette containing the pure solvent is used to zero the absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the isomers and to study their fragmentation patterns, which can provide structural information and help in their differentiation.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Impact (EI) ionization source.

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with a gas chromatograph (GC-MS), after chromatographic separation.

EI-MS Parameters:

  • Ionization Energy: Typically 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation patterns of positional isomers can sometimes be very similar, but differences in the relative abundances of certain fragments may allow for their distinction.[10] For trifluoromethyl-substituted aromatic compounds, common fragmentation pathways include the loss of the CF₃ group, COOH, and cleavage of the pyridine ring.[11]

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the trifluoromethylnicotinic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Trifluoromethylnicotinic Acid Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis I1 2-CF3-Nicotinic Acid NMR NMR Spectroscopy (1H, 13C, 19F) I1->NMR IR IR Spectroscopy I1->IR UV UV-Vis Spectroscopy I1->UV MS Mass Spectrometry I1->MS I2 4-CF3-Nicotinic Acid I2->NMR I2->IR I2->UV I2->MS I3 5-CF3-Nicotinic Acid I3->NMR I3->IR I3->UV I3->MS I4 6-CF3-Nicotinic Acid I4->NMR I4->IR I4->UV I4->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data UV_Data λmax UV->UV_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Compare Comparative Analysis and Structure Elucidation NMR_Data->Compare IR_Data->Compare UV_Data->Compare MS_Data->Compare

Caption: Spectroscopic analysis workflow for trifluoromethylnicotinic acid isomers.

References

The Shielding Effect: 2-(Trifluoromethyl)nicotinic Acid Enhances Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of compounds containing the 2-(trifluoromethyl)nicotinic acid moiety versus non-fluorinated analogues reveals a significant enhancement in metabolic stability, a critical attribute for successful drug development. The strategic incorporation of the trifluoromethyl (CF3) group effectively blocks common metabolic pathways, leading to a longer half-life and reduced clearance of the parent compound.

In the quest for more robust and effective therapeutic agents, medicinal chemists are increasingly turning to fluorination strategies. One such strategy, the introduction of a trifluoromethyl group, has proven to be a powerful tool for improving the metabolic stability of drug candidates. This guide provides a comparative overview of the metabolic stability of compounds featuring the this compound scaffold against its non-fluorinated counterpart, 2-methylnicotinic acid, supported by representative experimental data from in vitro microsomal stability assays.

Superior Metabolic Stability of the Trifluoromethylated Analogue

The trifluoromethyl group is a bioisostere of the methyl group, meaning it has a similar size but different electronic properties. The exceptional strength of the carbon-fluorine bond in the CF3 group makes it highly resistant to enzymatic degradation by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[1] In contrast, the methyl group is a common site for oxidative metabolism, where it is converted to hydroxymethyl and then to a carboxylic acid, leading to rapid clearance of the drug from the body.

By replacing the metabolically susceptible methyl group with a robust trifluoromethyl group, this major metabolic route is effectively blocked. This "metabolic switching" results in a significantly longer in vitro half-life (t½) and a lower intrinsic clearance (CLint), a measure of the liver's capacity to metabolize a drug.[1]

The following table summarizes representative data from a human liver microsomal stability assay, comparing the metabolic fate of a generic compound containing 2-methylnicotinic acid with its this compound analogue.

ParameterCompound A (with 2-methylnicotinic acid)Compound B (with this compound)Rationale for Difference
In Vitro Half-life (t½, min) 15> 60The trifluoromethyl group in Compound B blocks CYP-mediated oxidation at the 2-position of the pyridine ring, a common metabolic pathway for the methyl group in Compound A.[1]
Intrinsic Clearance (CLint, µL/min/mg protein) 115< 10A lower intrinsic clearance for Compound B indicates a significantly reduced rate of metabolism by liver enzymes, directly resulting from the enhanced stability conferred by the CF3 group.[1]
Primary Metabolic Pathway Oxidation of the methyl groupAlternative, slower metabolic pathways (e.g., ring hydroxylation)With the primary metabolic "soft spot" blocked in Compound B, the metabolic process is forced to proceed through less favorable and slower routes.

Experimental Determination of Metabolic Stability

The data presented above is typically generated using an in vitro microsomal stability assay. This assay is a cornerstone of early drug discovery, providing crucial insights into a compound's pharmacokinetic profile.

Experimental Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (e.g., Compound A and Compound B)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Acetonitrile (Stopping solution)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare working solutions of the test compounds and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Add the human liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizing the Metabolic Shield

The diagrams below illustrate the experimental workflow and the underlying principle of enhanced metabolic stability through trifluoromethylation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Test Compound Working Solution mix Mix Components in 96-well Plate prep_cpd->mix prep_hlm Human Liver Microsomes prep_hlm->mix prep_nadph NADPH Regenerating System time_points Incubate and Sample at Time Points (0-60 min) prep_nadph->time_points mix->time_points stop Terminate Reaction (Acetonitrile) time_points->stop centrifuge Centrifuge stop->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_compoundA Compound A (with 2-methylnicotinic acid) cluster_compoundB Compound B (with this compound) compound_a Pyridine-CH3 metabolite_a Pyridine-CH2OH (Hydroxylated Metabolite) compound_a->metabolite_a CYP-mediated Oxidation (Rapid) compound_b Pyridine-CF3 blocked Metabolism Blocked compound_b->blocked Resistant to Oxidation

Trifluoromethyl group blocking a major metabolic pathway.

Conclusion

The incorporation of a this compound moiety into drug candidates offers a distinct advantage by significantly enhancing their metabolic stability. This is achieved by replacing a metabolically liable methyl group with a robust trifluoromethyl group, thereby blocking a primary route of metabolic degradation. The resulting increase in half-life and decrease in intrinsic clearance can lead to a more favorable pharmacokinetic profile, ultimately contributing to the development of more effective and durable medicines. The in vitro microsomal stability assay remains an indispensable tool for evaluating these critical parameters in the early stages of drug discovery.

References

A Comparative Guide to the Biological Evaluation of Novel 2-(Trifluoromethyl)nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into nicotinic acid analogs can significantly modulate their physicochemical and biological properties, making them promising candidates for drug discovery. This guide provides a comparative overview of the biological evaluation of novel 2-(trifluoromethyl)nicotinic acid analogs, focusing on their anti-inflammatory, antimicrobial, and anticancer activities. The data presented is a compilation from various studies and is intended to provide a comprehensive resource for researchers in the field.

Anti-inflammatory Activity

Several derivatives of nicotinic acid have been investigated for their potential to mitigate inflammatory responses. The inclusion of a trifluoromethyl group can enhance this activity. A common in vitro method to assess anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Analogs
CompoundTest SystemMeasured ParameterIC50 / InhibitionStandard DrugStandard Drug IC50 / Inhibition
Nicotinic Acid Derivative Series 1 LPS-stimulated RAW 264.7 macrophagesNitrite Inhibition86.109 ± 0.51 to 119.084 ± 0.09 (MTT cell viability)IbuprofenNot specified
Nicotinic Acid Derivative Series 2 Not SpecifiedCOX-2 InhibitionPotent and selectiveIndomethacinLess selective
Phloroglucinol-based Derivative 2 iNOS InhibitionIC5019.0 µMNot specifiedNot specified
Phloroglucinol-based Derivative 4 iNOS InhibitionIC5019.5 µMNot specifiedNot specified

Note: The data presented is collated from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory mediators like nitric oxide and cytokines.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide (Inflammation) iNOS->NO Analogs 2-(Trifluoromethyl)nicotinic Acid Analogs Analogs->IKK Inhibition

NF-κB Signaling Pathway in Inflammation

Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their efficacy against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Table 2: In Vitro Antimicrobial Activity of Nicotinic Acid Analogs
Compound/SeriesTarget OrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)
Acylhydrazone Derivative 13 Staphylococcus epidermidis ATCC 122281.95Not specifiedNot specified
Staphylococcus aureus ATCC 43300 (MRSA)7.81Not specifiedNot specified
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis ATCC 66337.81Not specifiedNot specified
Staphylococcus aureus ATCC 65387.81Not specifiedNot specified
Staphylococcus aureus ATCC 43300 (MRSA)15.62Not specifiedNot specified
N-(trifluoromethyl)phenyl pyrazole derivative 13 MRSA strain3.12VancomycinNot specified

Note: The data presented is collated from multiple sources and may not be directly comparable due to variations in experimental conditions.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Serial Dilution Plate Inoculate 96-well plate Compound->Plate Inoculum Bacterial Inoculum Inoculum->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Observe Observe for Bacterial Growth Incubate->Observe MIC Determine MIC Observe->MIC

Broth Microdilution Workflow

Anticancer Activity

The cytotoxic effects of novel this compound analogs against various cancer cell lines are a significant area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric to assess the potency of a compound in inhibiting cancer cell growth.

Table 3: In Vitro Anticancer Activity of Nicotinic Acid Analogs
Compound/SeriesCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
1,2,4-Triazole-Pyridine Hybrid TP6 Murine Melanoma (B16F10)41.12 - 61.11Not specifiedNot specified
Thiazolo[4,5-d]pyrimidine Derivative 3b Active in NCI-60 screenNot specifiedNot specifiedNot specified
2-phenylacrylonitrile derivative 1g2a HCT1160.0059CA-4Not specified
BEL-74020.0078CA-4Not specified

Note: The data presented is collated from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway in Cancer

The anticancer activity of certain compounds can be attributed to their ability to interfere with signaling pathways that control cell proliferation and survival, such as the MAPK/ERK pathway.

Cancer_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation gene expression Analogs 2-(Trifluoromethyl)nicotinic Acid Analogs Analogs->Raf Inhibition

MAPK/ERK Signaling Pathway in Cancer

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

Principle: This assay quantifies nitrite (a stable and nonvolatile breakdown product of nitric oxide) in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 24-well plate and stimulate with LPS (1 µg/mL) in the presence or absence of test compounds for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient medium.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in broth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring the optical density at 600 nm.

A Comparative Analysis of Trifluoromethyl- vs. Methyl-Substituted Nicotinic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of functional groups on a pharmacophore is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of trifluoromethyl (CF3) and methyl (CH3) substitutions on the nicotinic acid scaffold, a key structure in drug discovery, particularly for targeting the G protein-coupled receptor 109A (GPR109A). While direct comparative biological data for identically substituted analogs is limited in the public domain, this analysis synthesizes available data and established medicinal chemistry principles to offer valuable insights for researchers.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a trifluoromethyl group in place of a methyl group significantly alters the electronic and lipophilic character of the nicotinic acid molecule. The strong electron-withdrawing nature of the CF3 group generally increases the acidity (lowers the pKa) of the carboxylic acid compared to the electron-donating methyl group. Furthermore, the CF3 group imparts a significant increase in lipophilicity (logP). These fundamental differences have cascading effects on solubility, membrane permeability, and metabolic stability.

Below is a summary of available physicochemical data for representative trifluoromethyl- and methyl-substituted nicotinic acids. It is important to note that the substitution patterns are not identical, which will influence the properties.

Property4-(Trifluoromethyl)nicotinic Acid6-Methylnicotinic Acid2-(Trifluoromethyl)nicotinic Acid2-Methyl-6-(trifluoromethyl)nicotinic acid
Molecular Formula C7H4F3NO2C7H7NO2C7H4F3NO2C8H6F3NO2
Molecular Weight ( g/mol ) 191.11[1]137.14[2][3]191.11[4]205.14
Melting Point (°C) 146-148[5][6]210-213[2][3]184-188[4]139-141
pKa (Predicted) 2.50 ± 0.36[5][6]2.37 ± 0.10[2]2.50 ± 0.36[7]Not Available
logP (Predicted) Not Available0.61[3]1.3[4]Not Available
Water Solubility Not AvailableSparingly soluble[2]Not AvailableSlightly soluble (4.7 g/L at 25°C)[8]
Appearance Pale yellow to dark yellow solid[5][6]White to light yellow/orange powder/crystals[2]White to light brown powder or crystal[9]White to cream crystals or powder[8]

Biological Activity: Implications for GPR109A Receptor Agonism

Nicotinic acid exerts its therapeutic effects, including the reduction of plasma lipids and the characteristic flushing side effect, primarily through the activation of the GPR109A receptor.[10][11][12] The binding of an agonist to GPR109A, a Gi/Go-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade is central to the anti-lipolytic effects observed in adipocytes.

Expected Impact of Trifluoromethyl Substitution:

  • Enhanced Binding Affinity: The increased lipophilicity and the potential for additional interactions of the CF3 group within the GPR109A binding pocket could lead to enhanced binding affinity.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[14]

  • Altered Receptor Activation: The significant alteration in electronic properties could influence the mode of receptor activation and subsequent downstream signaling.

Expected Impact of Methyl Substitution:

  • Favorable van der Waals Interactions: A methyl group can participate in favorable hydrophobic interactions within the receptor's binding pocket.

  • Potential for Metabolic Oxidation: The methyl group is susceptible to cytochrome P450-mediated oxidation, which can be a primary route of metabolism.

A comprehensive understanding of the SAR for GPR109A agonists is crucial for designing novel therapeutic agents with improved efficacy and reduced side effects.[15][16][17]

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, the following diagrams illustrate the key signaling pathway of GPR109A and a generalized experimental workflow for the comparative analysis of novel nicotinic acid analogs.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream Downstream Signaling (e.g., ERK) beta_arrestin->Downstream Ligand Nicotinic Acid Analog Ligand->GPR109A Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to

GPR109A Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo & Ex Vivo Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Trifluoromethyl & Methyl Substituted Nicotinic Acids Purification Purification & Structural Verification (NMR, MS, HPLC) Synthesis->Purification Binding_Assay GPR109A Radioligand Binding Assay (Ki) Purification->Binding_Assay Functional_Assay GPR109A Functional Assay (cAMP accumulation, EC50) Purification->Functional_Assay Vasodilation_Assay In Vitro Vasodilation Assay (Isolated Blood Vessels) Purification->Vasodilation_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Functional_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Lipid Lowering, Flushing) Vasodilation_Assay->PD_Studies Data_Analysis Comparative Analysis of Physicochemical Properties, Biological Activity, and PK/PD PK_Studies->Data_Analysis PD_Studies->Data_Analysis

Comparative Experimental Workflow

Detailed Experimental Protocols

For researchers aiming to conduct direct comparative studies, the following outlines key experimental methodologies.

GPR109A Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from the GPR109A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing human GPR109A.

  • [³H]-nicotinic acid (Radioligand).

  • Test compounds (trifluoromethyl- and methyl-substituted nicotinic acids).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, [³H]-nicotinic acid, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GPR109A Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium and supplements.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the GPR109A-expressing cells in a 96- or 384-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test compounds to the cells and incubate for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 value for each compound.

In Vitro Vasodilation Assay

This assay assesses the vasodilatory potential of the compounds on isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution).

  • Vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Test compounds.

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2/5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Add cumulative concentrations of the test compounds to the bath and record the relaxation response.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct concentration-response curves and determine the EC50 and maximal relaxation (Emax) for each compound.

Conclusion

The substitution of a methyl group with a trifluoromethyl group on the nicotinic acid scaffold presents a compelling strategy for modulating the pharmacological properties of GPR109A agonists. The expected enhancements in binding affinity and metabolic stability offered by the trifluoromethyl group could lead to the development of more potent and durable therapeutic agents. However, the lack of direct comparative data underscores the need for further experimental investigation. The protocols and workflows outlined in this guide provide a robust framework for conducting such studies, which will be instrumental in elucidating the nuanced effects of these substitutions and advancing the design of next-generation GPR109A-targeting drugs.

References

Positional Isomers of Trifluoromethyl-Nicotinic Acid: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trifluoromethyl Substitution

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its potent electron-withdrawing properties, metabolic stability, and ability to increase lipophilicity.[1] These characteristics can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. When appended to the nicotinic acid scaffold, the position of the CF₃ group is hypothesized to critically influence its interaction with the GPR109A receptor and, consequently, its biological activity.

GPR109A-Mediated Signaling Pathway

Nicotinic acid and its analogs exert their primary effects through the activation of GPR109A, a receptor predominantly expressed in adipocytes and various immune cells.[2] GPR109A activation initiates two main signaling cascades:

  • Gαi-Mediated Pathway: The canonical pathway involves coupling to an inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, mediating the primary anti-lipolytic effects of nicotinic acid.[3]

  • β-Arrestin-Mediated Pathway: Upon activation, GPR109A can also recruit β-arrestin proteins. This interaction can lead to receptor internalization and trigger separate downstream signaling events, such as the activation of the ERK1/2 MAP kinase pathway. This pathway is often associated with the flushing side effect observed with niacin therapy, which is mediated by the release of prostaglandins like PGD₂ and PGE₂.[3][4][5]

// Gi Pathway g_protein [label="Gαi/o", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ac [label="Adenylyl\nCyclase", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; camp [label="↓ cAMP", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; lipolysis [label="↓ Lipolysis\n(Therapeutic Effect)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Beta-Arrestin Pathway b_arrestin [label="β-Arrestin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prostaglandins [label="↑ Prostaglandins\n(e.g., PGD₂, PGE₂)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; flushing [label="Vasodilation\n(Flushing Side Effect)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections ligand -> receptor [label="Binds"]; receptor -> g_protein [label="Activates"]; receptor -> b_arrestin [label="Recruits"]; g_protein -> ac [label="Inhibits"]; ac -> camp [style=dashed]; camp -> lipolysis [label="Leads to"]; b_arrestin -> prostaglandins [label="Leads to"]; prostaglandins -> flushing [label="Causes"]; } GPR109A signaling pathways.

Structure-Activity Relationship: A Qualitative Comparison

The binding pocket of GPR109A has specific structural requirements. Key interactions for nicotinic acid are understood to involve an arginine residue (Arg111) that anchors the carboxylate group of the ligand.[6] The pyridine ring itself is thought to be situated within a pocket formed by other amino acid residues.

The position of the bulky and strongly electron-withdrawing CF₃ group would be expected to influence bioactivity in several ways:

  • Steric Hindrance: A CF₃ group at the 2- or 6-position (ortho to the carboxylic acid) could sterically hinder the crucial interaction between the carboxylate and the receptor's binding pocket, potentially reducing affinity and potency. A substitution at the 4- or 5-position may be more readily accommodated.

  • Electronic Effects: The electron-withdrawing nature of the CF₃ group decreases the pKa of the carboxylic acid, making it a stronger acid. It also alters the electron density of the pyridine ring. This can modify hydrogen bonding capabilities and other non-covalent interactions with the receptor, which could either enhance or detract from binding affinity depending on the specific residues in the binding pocket.

  • Lipophilicity: Increased lipophilicity conferred by the CF₃ group can enhance the ability of the compound to cross cell membranes and reach the receptor. However, the positional impact on this property is likely to be less pronounced than its steric and electronic effects on receptor binding.

Without experimental data, it is hypothesized that isomers with the CF₃ group at the 4- or 5-position may exhibit more favorable bioactivity compared to those with substitution at the 2- or 6-position due to reduced steric clash with the carboxylate binding site.

Quantitative Data Comparison

A comprehensive search of scientific literature did not yield a direct comparative study detailing the bioactivity (e.g., EC₅₀ or Kᵢ values) of positional isomers of trifluoromethyl-nicotinic acid on the GPR109A receptor. The table below is provided as a template for researchers to populate as data becomes available.

CompoundPosition of CF₃Bioactivity (EC₅₀/IC₅₀) on GPR109AAssay TypeReference
Nicotinic AcidN/A~100 nM (EC₅₀)cAMP Inhibition[7]
2-Trifluoromethyl-nicotinic acid2Data not available--
4-Trifluoromethyl-nicotinic acid4Data not available--
5-Trifluoromethyl-nicotinic acid5Data not available--
6-Trifluoromethyl-nicotinic acid6Data not available--

Experimental Protocols

To determine the bioactivity of these compounds, standardized in vitro assays are essential. The following are detailed protocols for two key experiments used to characterize GPR109A agonists.

GPR109A-Mediated cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate GPR109A and cause a decrease in intracellular cAMP levels.

Objective: To determine the potency (EC₅₀) of test compounds in activating the GPR109A receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (adenylyl cyclase stimulator).

  • Test compounds (positional isomers of trifluoromethyl-nicotinic acid).

  • Nicotinic acid (positive control).

  • cAMP detection kit (e.g., TR-FRET, AlphaScreen, or RIA-based).[8][9]

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at an optimized density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and nicotinic acid in assay buffer.

  • Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions to the respective wells. Incubate for a predetermined period (e.g., 30 minutes) at room temperature.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production and incubate for another set period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Convert the raw data to percentage inhibition of the forskolin-stimulated response. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.[10]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Seed GPR109A-expressing cells in 384-well plate node2 Prepare serial dilutions of test compounds node3 Treat cells with compound dilutions node1->node3 node4 Stimulate with Forskolin to produce cAMP node3->node4 node5 Lyse cells and add cAMP detection reagents node4->node5 node6 Measure signal (e.g., TR-FRET) node5->node6 node7 Plot dose-response curve and calculate EC₅₀ node6->node7

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the GPR109A receptor.

Objective: To measure how strongly the test compounds bind to the GPR109A receptor by competing with a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells or tissues expressing GPR109A.[11]

  • Radioligand (e.g., [³H]nicotinic acid).[11]

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]

  • Test compounds.

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid).

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[12]

  • Scintillation cocktail and a scintillation counter.

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, combine the GPR109A membrane preparation, a fixed concentration of the radioligand (e.g., [³H]nicotinic acid), and increasing concentrations of the unlabeled test compound.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC₅₀. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[13]

Conclusion

The strategic placement of a trifluoromethyl group on the nicotinic acid scaffold is a promising avenue for developing novel GPR109A agonists with tailored properties. While direct comparative data is currently lacking, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to systematically evaluate the structure-activity relationship of these important compounds. The execution of cAMP inhibition and radioligand binding assays will be crucial in elucidating the precise effects of CF₃ group positioning on GPR109A activation and will pave the way for the rational design of next-generation therapeutics targeting this pathway.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-(Trifluoromethyl)nicotinic acid must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety standards.

I. Understanding the Hazards

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is paramount to ensure personnel safety.

II. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Physical State Solid, Crystal - Powder[1]
Color White to Almost White[1]
Melting Point 187°C[1]
CAS Number 131747-43-8[1]
Chemical Formula C₇H₄F₃NO₂[1]

III. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If dust is likely to be generated, use a NIOSH-approved respirator.

IV. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] The following steps outline the proper procedure for preparing the waste for disposal.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as oxidizing agents.[1]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.

    • Alternatively, it may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel in a permitted facility.

V. Emergency Spill Procedures

In the event of a spill, immediate action is required to contain and clean the area safely.

  • Evacuate and Ventilate:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

  • Don PPE:

    • Put on all required personal protective equipment before approaching the spill.

  • Containment and Cleanup:

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][3]

    • For wet spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite.[2] Scoop the absorbed material into a hazardous waste container.

    • Wash the spill area thoroughly with soap and water.[4]

  • Disposal of Cleanup Materials:

    • All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen collect_waste Collect in a Labeled, Sealed Container waste_gen->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste disposal_co Arrange for Pickup by Licensed Disposal Company store_waste->disposal_co incineration Alternatively: Dissolve and Incinerate (Authorized Personnel Only) store_waste->incineration end Disposal Complete disposal_co->end incineration->end evacuate Evacuate & Ventilate Area spill->evacuate don_ppe_spill Don Spill-Specific PPE evacuate->don_ppe_spill cleanup Contain & Clean Spill (Sweep or Absorb) don_ppe_spill->cleanup dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->store_waste

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)nicotinic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous materials. The primary hazards associated with this compound include:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Acute Toxicity (Oral and Inhalation): Harmful if swallowed or inhaled.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 or equivalent standards. A face shield is necessary when there is a risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection.[6][7] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling larger quantities.[6]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat should be worn over personal clothing to cover as much skin as possible.[6][7]
Respiratory Protection Air-Purifying RespiratorWork should be conducted in a certified chemical fume hood.[6] If working outside a fume hood or if aerosol generation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7][8]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[7]

Operational Plan: Safe Handling Protocol

A strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4][8]

  • Pre-Handling Preparations:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare and label all necessary equipment and containers.

  • Handling:

    • Avoid breathing dust or vapors.[2][7]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][2][9]

    • Use anti-static and spark-proof equipment where possible.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][5][7]

    • Clean the work area and decontaminate any equipment used.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6]

Emergency Procedures

Situation Procedure
Small Spill Alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][7]
Large Spill Evacuate the immediate area and contact your institution's emergency response team.[7] If safe, close doors to the affected area to contain vapors.[6]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1][2][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][5]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water.[1] If skin irritation occurs, get medical advice.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][5] Call a poison center or doctor if you feel unwell.[5][9]
Ingestion Immediately call a poison center or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.[1][7]

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor.[1] Do not dispose of it down the drain or in regular trash.[10] Ensure compliance with all local, state, and federal regulations.

Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Experiment Complete disp1 Collect Hazardous Waste handle2->disp1 Generate Waste clean2 Clean Work Area clean1->clean2 clean3 Store Compound clean2->clean3 disp2 Label & Seal Container disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)nicotinic acid
Reactant of Route 2
2-(Trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.